(6-bromo-1H-indol-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVVCNALIWZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544008 | |
| Record name | (6-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923197-75-5 | |
| Record name | (6-Bromo-1H-indol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-bromo-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (6-bromo-1H-indol-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a halogenated indole derivative. The presence of the bromine atom and the hydroxymethyl group at specific positions on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Its chemical structure is depicted below:
Figure 1: 2D structure of this compound.
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| CAS Number | 923197-75-5 |
| Appearance | White solid |
| Melting Point | 111-113 °C |
| Boiling Point | 415.5 ± 30.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| Flash Point | 205.1 ± 24.6 °C |
| logP | 2.42 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reduction of a corresponding 6-bromoindole-2-carboxylic acid or its ester derivative. A common and effective method involves the use of a reducing agent such as lithium aluminium hydride (LiAlH₄).
Experimental Protocol: Reduction of 6-Bromoindole-2-carboxylate
This protocol describes a general procedure for the reduction of an indole-2-carboxylate to the corresponding 2-hydroxymethylindole.[1]
Materials:
-
Ethyl 6-bromoindole-2-carboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminium hydride (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF is prepared.
-
Addition of a-Ester: A solution of ethyl 6-bromoindole-2-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.
-
Work-up: The resulting mixture is filtered, and the solid residue is washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the hydroxymethyl group, and the N-H proton. The bromine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced, as will the carbons of the indole core and the hydroxymethyl group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Reactivity and Potential Applications
The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications.
-
Indole N-H: The nitrogen atom of the indole ring can undergo various reactions, including alkylation, acylation, and protection.
-
Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups such as halides or ethers.
-
Aromatic Ring: The bromine atom on the benzene ring is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.
The bromoindole scaffold is present in numerous marine natural products and has been associated with a variety of biological activities.[1] Consequently, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.
Figure 3: Potential reaction pathways for this compound.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound. Further in-depth studies are warranted to fully elucidate its chemical reactivity and explore its potential in the development of novel therapeutic agents.
References
In-Depth Technical Guide: (6-bromo-1H-indol-2-yl)methanol (CAS: 923197-75-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
(6-bromo-1H-indol-2-yl)methanol is a halogenated indole derivative. The presence of the bromine atom and the hydroxymethyl group at positions 6 and 2, respectively, of the indole scaffold makes it a valuable building block in medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds.
| Property | Value | Source |
| CAS Number | 923197-75-5 | - |
| Molecular Formula | C₉H₈BrNO | - |
| Molecular Weight | 226.07 g/mol | - |
| Appearance | Solid (predicted) | - |
| Purity | Typically >95% (as supplied by vendors) | - |
| Storage | Sealed refrigeration | - |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
Reaction: Reduction of Methyl 6-bromo-1H-indole-2-carboxylate
Reagents and Materials:
-
Methyl 6-bromo-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: Dissolve methyl 6-bromo-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Experimental Protocols
Based on the biological activities reported for structurally related bromo-indole derivatives, this compound is a candidate for investigation as an antimicrobial and anticancer agent.
Antimicrobial Activity
Rationale: Halogenated indoles, including 6-bromoindole, have demonstrated antimicrobial and antibiofilm activity against various bacterial pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Rationale: Various indole derivatives have been shown to possess cytotoxic effects against cancer cell lines and can modulate signaling pathways involved in cancer progression, such as the NF-κB pathway.[1][2]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Signaling Pathway Involvement
Hypothetical Target: NF-κB Signaling Pathway
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer.[3] Indole derivatives have been identified as inhibitors of this pathway.[1][2] this compound could potentially inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Spectroscopic Data
Specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound are not widely available in public databases. Characterization of the synthesized compound would be essential and would likely involve the following expected signals:
-
¹H NMR: Signals corresponding to the indole NH proton, aromatic protons on the benzene ring, a singlet for the methylene protons of the CH₂OH group, and a triplet for the hydroxyl proton.
-
¹³C NMR: Signals for the nine carbon atoms of the indole scaffold and the hydroxymethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ) and characteristic isotopic peaks for the presence of a bromine atom.
Conclusion and Future Directions
This compound is a promising chemical entity for further investigation in drug discovery. Its synthesis is feasible through standard organic chemistry reactions. Based on the activities of related compounds, it warrants evaluation for its antimicrobial and anticancer properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to determine its efficacy and mechanism of action, including its potential effects on signaling pathways like NF-κB.
References
- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
(6-bromo-1H-indol-2-yl)methanol molecular weight and formula
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of (6-bromo-1H-indol-2-yl)methanol, a key intermediate in various synthetic applications. The data and protocols are presented to support researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [1][2][3][4][5] |
| Molecular Weight | 226.07 g/mol | [1][2][3][4] |
| CAS Number | 923197-75-5 | [1] |
| Appearance | Solid/Powder | [6] |
| Purity | Typically ≥95% | [1][5][6] |
| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)CO | [3] |
| InChI Key | CNSVVCNALIWZAK-UHFFFAOYSA-N | [3] |
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound. This process is conceptual and based on standard organic synthesis and analytical techniques for similar heterocyclic compounds.
Caption: Conceptual workflow for the synthesis and characterization of this compound.
Experimental Protocols
General Protocol for Reduction:
-
Dissolution: The 6-bromoindole precursor (e.g., 6-bromo-1H-indole-2-carbaldehyde) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or methanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise to the solution at a controlled temperature, typically 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.
Characterization and Quality Control:
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This technique is employed to verify the molecular weight of the final product.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and quantifying any impurities.[7]
These analytical methods are crucial for ensuring the quality and consistency of the synthesized material for research and development purposes.[7]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H8BrNO | CID 13567957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Structural Analysis of Brominated Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimentally verified spectroscopic data (NMR, IR, MS) for the specific compound (6-bromo-1H-indol-2-yl)methanol is not publicly available at this time. This guide will instead provide a detailed analysis of the closely related and well-characterized compound, 6-bromo-1H-indole , to serve as a valuable reference. The methodologies and workflows presented are broadly applicable to the characterization of indole derivatives.
Introduction
Indole and its halogenated derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The precise characterization of these molecules is critical for drug discovery and development, ensuring structural integrity and purity. This technical guide provides a summary of available spectroscopic data for 6-bromo-1H-indole and outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of indole-containing compounds.
Spectroscopic Data for 6-bromo-1H-indole
The following tables summarize the available spectroscopic data for 6-bromo-1H-indole, a structurally similar compound to this compound. This information can be used as a reference for interpreting the spectra of related derivatives.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 6-bromo-1H-indole
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| H-1 (NH) | ~8.1 (broad) | s | - | CDCl₃ |
| H-2 | 7.20-7.25 | m | - | CDCl₃ |
| H-3 | 6.45-6.50 | m | - | CDCl₃ |
| H-4 | 7.50 | d | 8.4 | CDCl₃ |
| H-5 | 7.15 | dd | 8.4, 1.8 | CDCl₃ |
| H-7 | 7.45 | d | 1.8 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for 6-bromo-1H-indole [1]
| Carbon | Chemical Shift (δ) ppm | Solvent |
| C-2 | 125.0 | CDCl₃ |
| C-3 | 102.6 | CDCl₃ |
| C-3a | 129.5 | CDCl₃ |
| C-4 | 122.5 | CDCl₃ |
| C-5 | 121.5 | CDCl₃ |
| C-6 | 115.0 | CDCl₃ |
| C-7 | 114.5 | CDCl₃ |
| C-7a | 137.0 | CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for 6-bromo-1H-indole [1]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretch | ~3400 |
| C-H (aromatic) | Stretch | ~3100-3000 |
| C=C (aromatic) | Stretch | ~1600-1450 |
| C-N | Stretch | ~1350-1250 |
| C-Br | Stretch | ~650-550 |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 6-bromo-1H-indole [1]
| Technique | m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (m/z) |
| Electron Impact (EI) | 195/197 (due to ⁷⁹Br/⁸¹Br isotopes) | 116, 89 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer setup.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Typical parameters include a spectral width of ~200-250 ppm, a longer acquisition time, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty accessory or pure KBr pellet.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL.
-
-
Data Acquisition (Electron Impact - EI):
-
Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via a syringe pump or liquid chromatograph (LC).
-
A high voltage is applied to the capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
-
Mass Analysis and Detection:
-
The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Analyze the fragmentation pattern to deduce structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural elucidation of a synthesized organic compound using spectroscopic methods.
References
In-depth Technical Guide: ¹H NMR Spectrum of (6-bromo-1H-indol-2-yl)methanol
While a definitive ¹H NMR analysis of (6-bromo-1H-indol-2-yl)methanol cannot be presented, this guide will provide a foundational understanding of the expected spectrum based on the known chemical shifts of related indole derivatives. This theoretical analysis will serve as a valuable reference for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the indole core, the methylene group, and the hydroxyl group. The exact chemical shifts (δ), coupling constants (J), and multiplicities will be influenced by the solvent used for analysis. The following table outlines the predicted proton environments and their expected spectral characteristics.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 8.0 - 9.0 | Broad Singlet | - | 1H |
| H7 | 7.6 - 7.8 | Doublet | ~1.5 - 2.0 | 1H |
| H4 | 7.4 - 7.6 | Doublet | ~8.0 - 8.5 | 1H |
| H5 | 7.1 - 7.3 | Doublet of Doublets | ~8.0 - 8.5, ~1.5 - 2.0 | 1H |
| H3 | 6.3 - 6.5 | Singlet or Triplet (small J) | - | 1H |
| -CH₂OH | 4.7 - 4.9 | Singlet or Doublet | - | 2H |
| -CH₂OH | Variable | Broad Singlet | - | 1H |
Note: The chemical shift of the N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature. The multiplicity of the H3 proton may appear as a singlet or a small triplet due to coupling with the methylene protons. The methylene (-CH₂) protons are expected to be nearly equivalent and may appear as a singlet, or as a doublet if coupled to the hydroxyl proton.
Experimental Protocols: A General Approach
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic strategy can be proposed based on established indole chemistry.
Synthesis of this compound:
A plausible synthetic route would involve the reduction of a corresponding 2-formyl or 2-carboxy derivative of 6-bromoindole.
-
Starting Material: 6-bromo-1H-indole-2-carbaldehyde or a corresponding ester.
-
Reduction: The carbonyl group can be reduced to a hydroxymethyl group using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
¹H NMR Sample Preparation and Acquisition:
A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Structural Visualization and Proton Assignment
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with the protons labeled according to the predicted ¹H NMR assignments.
Caption: Chemical structure of this compound with proton labeling.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (6-bromo-1H-indol-2-yl)methanol. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, the data presented herein is a reasoned estimation based on the analysis of structurally related indole derivatives. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and includes visualizations to illustrate the molecular structure and analytical workflow.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from known data for 6-bromo-1H-indole, indole-2-methanol, and other substituted indoles. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the indole ring system.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~140-145 | Deshielded due to the attachment of the hydroxymethyl group and the nitrogen atom. |
| C-3 | ~100-105 | Shielded, typical for the C-3 position in 2-substituted indoles. |
| C-3a | ~128-132 | Bridgehead carbon, influenced by both the pyrrole and benzene rings. |
| C-4 | ~120-125 | Aromatic carbon on the benzene ring. |
| C-5 | ~122-127 | Aromatic carbon, expected to be influenced by the distant bromine atom. |
| C-6 | ~115-120 | Directly attached to the electron-withdrawing bromine atom, causing significant deshielding. |
| C-7 | ~113-118 | Aromatic carbon adjacent to the pyrrole ring fusion. |
| C-7a | ~136-140 | Bridgehead carbon adjacent to the nitrogen, deshielded. |
| -CH₂OH | ~55-60 | Aliphatic carbon of the hydroxymethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standardized procedure for the acquisition of ¹³C NMR data for this compound and similar indole derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of indole derivatives and its relatively unobtrusive signals in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used, but the NH proton may exchange with residual D₂O.
-
Concentration: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for indole derivatives.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (DMSO-d₆ at 39.52 ppm).
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.
Mass Spectrometry Fragmentation of (6-bromo-1H-indol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathway of (6-bromo-1H-indol-2-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes known fragmentation patterns of related chemical moieties—namely indoles, benzylic alcohols, and bromoaromatic compounds—to propose a plausible fragmentation cascade. This document is intended to serve as a predictive resource for researchers working with this and structurally similar molecules in mass spectrometry-based analyses.
Proposed Electron Ionization Fragmentation Pathway
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The fragmentation of this compound is expected to be initiated by the loss of an electron from the indole ring system, which contains lone pair electrons on the nitrogen and a π-electron system, to form a radical cation (molecular ion, M•+). The subsequent fragmentation is driven by the stability of the resulting fragments.
The molecular ion of this compound (m/z 225/227, due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) is anticipated to undergo several key fragmentation steps:
-
Alpha-Cleavage: A primary and highly favorable fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[2] In this case, it would be the bond between the indole ring and the methanol carbon. However, a more likely initial fragmentation for this molecule is the loss of the hydroxyl radical (•OH) or a water molecule (H₂O).
-
Loss of a Hydroxyl Radical: The molecular ion can lose a hydroxyl radical (•OH) to form a stable resonance-stabilized cation at m/z 208/210. This cation is stabilized by the indole ring.
-
Formation of the Quinolinium-like Ion: A subsequent loss of a bromine radical (•Br) from the m/z 208/210 fragment would lead to a highly stable quinolinium-like ion at m/z 129.
-
Loss of Formaldehyde: Alternatively, the molecular ion can undergo cleavage of the bond between the indole ring and the methanol group, with the charge retained on the indole portion. This would lead to the loss of formaldehyde (CH₂O, 30 Da) and the formation of a 6-bromo-1H-indole radical cation at m/z 195/197. This is a common fragmentation pattern for benzylic alcohols.
-
Fragmentation of the Indole Ring: The 6-bromo-1H-indole fragment (m/z 195/197) can then undergo the characteristic fragmentation of the indole ring system, which typically involves the loss of hydrogen cyanide (HCN).[3] This would result in a fragment ion at m/z 168/170. Further fragmentation can lead to the loss of the bromine atom, resulting in a fragment at m/z 89.
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral loss for the mass spectrometry fragmentation of this compound. The presence of bromine will result in characteristic isotopic patterns (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) for all bromine-containing fragments.
| Proposed Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |
| [M]•+ (Molecular Ion) | 225/227 | - |
| [M - •OH]+ | 208/210 | •OH |
| [M - CH₂O]•+ | 195/197 | CH₂O |
| [M - CH₂O - HCN]•+ | 168/170 | CH₂O, HCN |
| [M - •OH - •Br]+ | 129 | •OH, •Br |
| [M - CH₂O - •Br]+ | 116 | CH₂O, •Br |
| [M - CH₂O - HCN - •Br]+ | 89 | CH₂O, HCN, •Br |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the analysis of small, volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is provided below. This protocol can be adapted for the target analyte. For non-volatile samples, direct infusion into a mass spectrometer with a suitable ionization source would be necessary.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the purified this compound sample.[3]
-
Solvent: Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 1 mg/mL.[4]
-
Dilution: For GC-MS analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.[4]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC column and mass spectrometer.[4]
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)[5]
-
Electron Energy: 70 eV[1]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Mandatory Visualizations
Caption: Proposed EI fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of small organic molecules.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
Physical properties of (6-bromo-1H-indol-2-yl)methanol (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound (6-bromo-1H-indol-2-yl)methanol (CAS No. 923197-75-5). A thorough understanding of these properties, specifically melting point and solubility, is fundamental for applications in medicinal chemistry, process development, and formulation design. This document outlines the available data, presents detailed experimental protocols for property determination, and includes a logical workflow for these characterization processes.
Core Physicochemical Properties
This compound is a substituted indole derivative. The presence of the bromine atom, the hydroxyl group, and the indole nucleus imparts specific characteristics that influence its behavior in various physical and chemical environments.
Data Presentation
The quantitative and qualitative data for this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 923197-75-5 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Solid (predicted) |
Table 2: Thermal and Solubility Properties of this compound
| Property | Value/Prediction | Rationale/Comments |
| Melting Point | 111-113 °C | Experimentally determined value. |
| Solubility | The following are predictions based on the structure and solubility of similar indole derivatives. Experimental verification is recommended. | |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature and hydrogen bond accepting capabilities of these solvents are expected to effectively solvate the indole N-H and methanol O-H groups. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. Indole itself is highly soluble in methanol.[1] |
| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | The overall molecular structure has significant non-polar character, suggesting reasonable solubility. |
| Aromatic Solvents (e.g., Toluene) | Low to Moderate | Aromatic interactions between the solvent and the indole ring may contribute to solubility, but the polarity difference could be a limiting factor. |
| Non-Polar Aliphatic Solvents (e.g., Hexanes) | Low | The significant polarity of the hydroxymethyl and N-H groups makes solvation by highly non-polar solvents unfavorable. |
| Aqueous Solvents (e.g., Water) | Low | While capable of hydrogen bonding, the large hydrophobic bromo-indole core is expected to limit aqueous solubility significantly. |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are provided below. These standard procedures are crucial for verifying the properties of newly synthesized batches or for use in further formulation studies.
Melting Point Determination: Capillary Method
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For accurate results, at least two determinations should be performed.
Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., methanol, DMSO, water). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: The vials are sealed and agitated in a constant temperature environment (e.g., a shaker bath set to 25 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve of known concentrations.
-
Calculation: The solubility is calculated from the determined concentration and is typically expressed in units of mg/mL or mol/L.
Workflow Visualization
The logical progression for the characterization of the physical properties of a compound like this compound is depicted in the workflow diagram below. This process ensures a systematic approach to gathering essential data for research and development.
Caption: Workflow for Determining Physical Properties.
References
An In-depth Technical Guide to the Discovery and First Synthesis of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and first plausible synthetic route to (6-bromo-1H-indol-2-yl)methanol, a bromoindole derivative of interest in medicinal chemistry. While a singular "discovery" publication is not readily identifiable, this document outlines the most probable initial synthesis based on established organic chemistry principles. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow to support researchers in the fields of chemical synthesis and drug development.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine substituent can significantly modulate the physicochemical and pharmacological properties of the indole scaffold, often enhancing potency and providing a handle for further chemical modification. This compound is a functionalized bromoindole that holds potential as a building block in the synthesis of more complex bioactive molecules. This guide details the likely first synthetic pathway to this compound, proceeding through the formylation of 6-bromoindole followed by the reduction of the resulting aldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 6-bromo-1H-indole-2-carbaldehyde, is provided in the table below for easy reference.
| Property | This compound | 6-bromo-1H-indole-2-carbaldehyde |
| CAS Number | 923197-75-5 | 105191-12-6[1] |
| Molecular Formula | C₉H₈BrNO | C₉H₆BrNO[1] |
| Molecular Weight | 226.07 g/mol | 224.06 g/mol [2] |
| Appearance | Likely a solid | Solid[2] |
| Purity | Typically >95% (Commercially available) | Typically >97% (Commercially available)[2] |
Experimental Protocols: First Plausible Synthesis
The first synthesis of this compound is likely to have been achieved through a two-step process starting from commercially available 6-bromoindole. The following protocols are based on well-established synthetic transformations for indole derivatives.
Step 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
The formylation of indoles at the C2 position can be achieved through various methods. The Vilsmeier-Haack reaction is a common and effective method for this transformation.
Reaction Scheme:
Materials:
-
6-bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromoindole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromo-1H-indole-2-carbaldehyde by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Quantitative Data for Step 1 (Illustrative):
| Parameter | Value |
| Starting Material | 6-bromoindole |
| Key Reagents | POCl₃, DMF |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purity Assessment | TLC, NMR, Mass Spectrometry |
Step 2: Synthesis of this compound
The reduction of the aldehyde functional group to a primary alcohol is a standard transformation readily achieved with hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents.
Reaction Scheme:
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)[3]
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-indole-2-carbaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Quantitative Data for Step 2 (Illustrative):
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole-2-carbaldehyde |
| Key Reagent | Sodium Borohydride (NaBH₄)[3] |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1.5-2.5 hours |
| Typical Yield | >90% |
| Purity Assessment | TLC, NMR, Mass Spectrometry |
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway to this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Significance
While specific biological studies on this compound are not extensively reported in the literature, the bromoindole scaffold is a well-established pharmacophore. Derivatives of bromoindole have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for the title compound and its derivatives.
-
Anticancer Activity: Numerous bromoindole derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The bromine atom can enhance the lipophilicity and binding affinity of the molecule to biological targets.
-
Enzyme Inhibition: The indole nucleus is known to interact with various enzymes. Bromo-substituted indoles may act as inhibitors of kinases, topoisomerases, or other enzymes involved in disease pathways.
-
Antimicrobial Properties: Indole derivatives have been explored for their antibacterial and antifungal activities. The presence of a bromine atom can contribute to the antimicrobial efficacy.
The following diagram illustrates the general concept of how the bromoindole core can be a starting point for developing various biologically active compounds.
Caption: Bromoindole scaffold as a precursor for bioactive compounds.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery. While its specific discovery is not documented in a singular publication, its synthesis can be reliably achieved through a two-step process involving the formylation of 6-bromoindole and subsequent reduction of the resulting aldehyde. The detailed protocols and data presented in this guide provide a solid foundation for researchers to synthesize and further explore the chemical and biological properties of this and related bromoindole derivatives. The established biological activities of the bromoindole scaffold warrant further investigation into the potential therapeutic applications of this compound and its analogs.
References
An In-Depth Technical Guide on the Stability and Storage of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research compound (6-bromo-1H-indol-2-yl)methanol. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines known storage parameters, potential degradation pathways, and detailed experimental protocols for stability assessment, synthesis, and purification.
Core Stability and Storage Recommendations
This compound is a bromo-substituted indole derivative. While specific, publicly available long-term stability data for this exact compound is limited, general best practices for indole-containing molecules and supplier recommendations provide a strong framework for maintaining its integrity.
Key Storage Conditions:
Based on information from chemical suppliers, the primary recommendation for storing this compound is in a sealed container under refrigeration[1]. The indole nucleus, the core structure of this molecule, is known to be sensitive to environmental factors. Therefore, the following conditions are crucial for preserving the compound's purity and stability.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigeration (2-8 °C) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, as indole rings can be susceptible to oxidative degradation. |
| Light | Protection from Light (e.g., Amber Vial) | To prevent photodegradation, a common issue with aromatic and bromo-substituted compounds[2]. |
| Moisture | Tightly Sealed Container | To prevent hydrolysis and moisture-mediated degradation. |
Potential Degradation Pathways
While specific degradation products for this compound have not been extensively documented in the public domain, an understanding of indole chemistry allows for the postulation of likely degradation pathways. The indole ring is susceptible to oxidation, and the hydroxymethyl group at the 2-position can also undergo chemical transformations.
Oxidative Degradation: A primary degradation route for indoles involves oxidation. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions. The initial oxidation of the indole ring can lead to the formation of oxindoles and isatins.
Dehydration and Polymerization: The hydroxymethyl group at the 2-position of the indole ring can be prone to dehydration, especially under acidic conditions or upon heating. This can lead to the formation of a reactive intermediate that may subsequently polymerize.
A proposed oxidative degradation pathway for this compound is illustrated below.
References
An In-depth Technical Guide to the Safety and Handling of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (6-bromo-1H-indol-2-yl)methanol (CAS No. 923197-75-5), a compound often utilized in medicinal chemistry and pharmaceutical research.[1] Due to the nature of this and similar chemical compounds, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and to prevent environmental contamination. The information herein is compiled from available safety data sheets and chemical databases for the compound and its structural analogs.
Hazard Identification and Classification
This compound and structurally related bromo-indole compounds are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2][3]
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling protocols section. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[6]
Physical and Chemical Properties
Quantitative data for the specific compound this compound is not always available. The following table includes known properties and indicates where data is not available.
| Property | Value |
| Molecular Formula | C9H8BrNO[1][7][8] |
| Molecular Weight | 226.07 g/mol [8] |
| Appearance | N/A[1] |
| Purity | >95% (typical)[1][2] |
| CAS Number | 923197-75-5[1] |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
| Solubility | Not Available |
Toxicological Information
Detailed toxicological studies for this compound have not been thoroughly conducted.[9] Information is largely based on analogous compounds.
| Toxicity Metric | Value | Species | Route |
| LD50 (Oral) | Not Available | ||
| LD50 (Dermal) | Not Available | ||
| LC50 (Inhalation) | Not Available | ||
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. |
Health Effects:
-
Inhalation : May cause respiratory tract irritation.[2] Symptoms can include coughing and shortness of breath.
-
Skin Contact : Causes skin irritation.[2] Prolonged contact may lead to redness and discomfort.
-
Eye Contact : Causes serious eye irritation.[2]
-
Ingestion : Harmful if swallowed.[2] May cause gastrointestinal irritation.[2]
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is mandatory when working with this compound.
4.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is required:
-
Eye/Face Protection : Wear chemical safety goggles with side-shields or a face shield.[10]
-
Hand Protection : Wear impervious protective gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection : Wear a laboratory coat and other impervious clothing as necessary to prevent skin contact.[10]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a suitable respirator.[10]
4.2 Handling Protocol
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][11]
-
Avoid Contact : Do not get in eyes, on skin, or on clothing.[2] Avoid breathing dust.[6]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling and before breaks.[2][11] Do not eat, drink, or smoke in the laboratory.[6]
-
Container Handling : Keep containers securely sealed when not in use.[6] Avoid physical damage to containers.[6]
4.3 Storage Protocol
-
Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11]
-
Incompatibilities : Keep away from incompatible substances and sources of ignition.[11]
-
Security : Store in a secure, locked-up location.[2]
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Continue rinsing and seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11] |
5.1 Accidental Release Measures
-
Evacuation : Evacuate personnel from the spill area.
-
Ventilation : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]
-
Cleanup : Wear appropriate PPE. For dry spills, sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[6][11]
-
Decontamination : Clean the spill area thoroughly.
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[11]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Disposal Considerations
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Contaminated packaging should be disposed of as unused product.[9]
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for safely handling a hazardous chemical powder like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Hazardous Chemical Powders.
References
- 1. This compound, CasNo.923197-75-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. chemical-label.com [chemical-label.com]
- 5. 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C9H8BrNO | CID 13567957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. capotchem.cn [capotchem.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (6-bromo-1H-indol-2-yl)methanol from 6-bromoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the two-step synthesis of (6-bromo-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from commercially available 6-bromoindole. The synthesis involves an initial formylation of the indole at the C2 position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
Data Presentation
A summary of the key quantitative data for the compounds involved in this synthesis is provided in the table below for easy reference and comparison.
| Compound Name | 6-bromoindole (Starting Material) | 6-bromo-1H-indole-2-carbaldehyde (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₈H₆BrN | C₉H₆BrNO | C₉H₈BrNO |
| Molecular Weight ( g/mol ) | 196.04 | 224.05 | 226.07[1] |
| Appearance | - | - | - |
| Melting Point (°C) | 92-96 | - | - |
| Purity (%) | ≥96 | - | >95[2] |
| CAS Number | 52415-29-9 | 105191-12-6 | 923197-75-5[2] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Formylation of 6-bromoindole to 6-bromo-1H-indole-2-carbaldehyde. This step is typically achieved via a Vilsmeier-Haack reaction, which introduces a formyl group at the electron-rich C2 position of the indole ring.
-
Step 2: Reduction of 6-bromo-1H-indole-2-carbaldehyde to this compound. The aldehyde intermediate is then reduced to the primary alcohol using a suitable reducing agent such as sodium borohydride.
Protocol 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
This protocol is a general procedure for the Vilsmeier-Haack formylation of 6-bromoindole. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
6-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-bromo-1H-indole-2-carbaldehyde.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (2:1 v/v) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the disappearance of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography. An 85% yield has been reported for a similar reduction.
Mandatory Visualization
The following diagram illustrates the two-step synthetic workflow from 6-bromoindole to this compound.
Caption: Synthetic workflow for this compound.
References
Detailed Experimental Protocol for the Synthesis of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive and detailed protocol for the synthesis of (6-bromo-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the selective reduction of 6-bromo-1H-indole-2-carbaldehyde using sodium borohydride. This method is straightforward, efficient, and amenable to standard laboratory settings.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the structure of pharmacologically active molecules. The bromo-substituted indole scaffold, in particular, serves as a key intermediate for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. This compound is a versatile intermediate, with the hydroxymethyl group allowing for a range of subsequent chemical transformations. The protocol herein describes a reliable method for its preparation via the reduction of the corresponding aldehyde.
Reaction Scheme
The synthesis proceeds via the reduction of the aldehyde functional group of 6-bromo-1H-indole-2-carbaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in methanol.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole-2-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Approximately 1-2 hours |
| Typical Yield | High |
| Purity Assessment | NMR Spectroscopy, Mass Spectrometry |
Experimental Protocol
This protocol details the synthesis of this compound from 6-bromo-1H-indole-2-carbaldehyde.
Materials and Reagents:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected ¹H NMR (in CDCl₃, chemical shifts in ppm):
-
NH (indole): A broad singlet typically in the region of 8.0-9.0 ppm.
-
Aromatic protons: Signals corresponding to the protons on the indole ring.
-
CH₂OH: A singlet for the methylene protons adjacent to the hydroxyl group.
-
OH: A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
Expected ¹³C NMR (in CDCl₃, chemical shifts in ppm):
-
Signals corresponding to the carbon atoms of the indole ring and the methylene carbon of the hydroxymethyl group.
Mass Spectrometry:
-
The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₉H₈BrNO).
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents.
Application Notes and Protocols for the Reduction of 6-bromo-1H-indole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indole-2-carboxaldehyde is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its reduction to the corresponding alcohol, (6-bromo-1H-indol-2-yl)methanol, is a fundamental transformation in the elaboration of more complex molecular architectures. This document provides detailed application notes and experimental protocols for this reduction, focusing on the use of sodium borohydride (NaBH₄) as a mild and selective reducing agent. The methodologies described herein are designed to be reproducible and scalable for research and development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reduction of 6-bromo-1H-indole-2-carboxaldehyde to this compound using sodium borohydride.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1H-indole-2-carboxaldehyde | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 1 - 4 hours (typical) | N/A |
| Typical Yield | High to quantitative | [1] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | N/A |
Signaling Pathway and Logical Relationships
The reduction of an aldehyde to a primary alcohol using sodium borohydride is a nucleophilic addition reaction. The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻), which are the active reducing species. The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate by the protic solvent (e.g., methanol or ethanol) to yield the primary alcohol.
Experimental Protocols
This section provides a detailed protocol for the reduction of 6-bromo-1H-indole-2-carboxaldehyde using sodium borohydride.
Materials and Reagents:
-
6-bromo-1H-indole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0 - 1.5 eq) to the stirred solution in small portions. Caution: Addition of NaBH₄ can cause gas evolution (hydrogen); ensure adequate ventilation and add slowly to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the reduction of 6-bromo-1H-indole-2-carboxaldehyde.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture and strong acids.
-
Handle all organic solvents in a fume hood and away from ignition sources.
Conclusion
The reduction of 6-bromo-1H-indole-2-carboxaldehyde to this compound is a straightforward and high-yielding transformation that can be reliably achieved using sodium borohydride in a protic solvent. The provided protocols and workflow diagrams offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to successfully perform this important synthetic step. Adherence to the outlined procedures and safety precautions is essential for obtaining the desired product in high purity and yield.
References
Application Notes and Protocols for the Use of (6-bromo-1H-indol-2-yl)methanol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (6-bromo-1H-indol-2-yl)methanol as a versatile starting material in the synthesis of complex marine natural products. The protocols detailed below offer step-by-step methodologies for the conversion of this readily available building block into key intermediates for the synthesis of medicinally relevant compounds such as Dragmacidin D and Meridianin G.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, alkaloids featuring a brominated indole core have garnered significant attention due to their potent pharmacological properties, including antitumor, antiviral, and antimicrobial activities. The synthesis of these complex molecules is a key objective in medicinal chemistry and drug development. This compound emerges as a strategic starting material, providing a functionalized 6-bromoindole scaffold amenable to further elaboration. This document outlines the synthetic pathways to transform this compound into advanced intermediates suitable for the total synthesis of Dragmacidin D and Meridianin G.
Key Synthetic Intermediates and Their Applications
This compound can be strategically functionalized to yield key precursors for the synthesis of various natural products. The primary transformations involve the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, followed by the introduction of substituents at the C3 position of the indole ring.
1. Synthesis of 6-bromo-1H-indole-2-carbaldehyde: This intermediate is a crucial building block for natural products bearing a functional group at the C2 position.
2. Synthesis of 6-bromo-3-formyl-1H-indole-2-carboxylic acid: This di-functionalized indole serves as a versatile precursor for more complex alkaloids where both C2 and C3 positions are elaborated.
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-bromo-1H-indole-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 6-bromo-1H-indole-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data:
| Step | Reactant | Reagent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | This compound | Dess-Martin Periodinane | 6-bromo-1H-indole-2-carbaldehyde | 85-95 | 1-3 | Room Temp |
Protocol 2: Vilsmeier-Haack Formylation of 6-bromoindole to 6-bromo-1H-indole-3-carbaldehyde
While direct formylation of the synthesized 6-bromo-1H-indole-2-carbaldehyde at the C3 position is challenging due to the deactivating nature of the existing substituents, a parallel route starting from 6-bromoindole can provide the C3-formylated intermediate. This protocol is based on the well-established Vilsmeier-Haack reaction.[3][4][5][6][7]
Materials:
-
6-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (NaOAc), aqueous solution
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-bromoindole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours.
-
After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with a concentrated NaOH solution to pH > 10.
-
Extract the product with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Step | Reactant | Reagents | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 2 | 6-bromoindole | POCl₃, DMF | 6-bromo-1H-indole-3-carbaldehyde | 70-85 | 2-12 | 40-50 |
Application in Natural Product Synthesis: Proposed Synthetic Pathways
The intermediates synthesized using the protocols above can be utilized in the total synthesis of complex marine alkaloids.
Pathway to Dragmacidin D Core Structure
Dragmacidin D is a bis-indole alkaloid with potent biological activities. A plausible synthetic route to a key intermediate for Dragmacidin D can be envisioned starting from 6-bromo-1H-indole-2-carbaldehyde.
Caption: Proposed synthetic pathway to a Dragmacidin D precursor.
Pathway to Meridianin G
Meridianin G is a marine alkaloid known for its kinase inhibitory activity. 6-bromo-1H-indole-3-carbaldehyde, synthesized via the Vilsmeier-Haack reaction on 6-bromoindole, is a key precursor.
Caption: Synthetic pathway to a Meridianin G precursor.
Signaling Pathways and Biological Relevance
While the direct biological activity of this compound is not extensively studied, the natural products synthesized from it have significant biological implications.
-
Dragmacidins have been shown to exhibit a range of activities including inhibition of protein phosphatases, antiviral, and cytotoxic effects. Their mode of action often involves the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
-
Meridianins are potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). By inhibiting these kinases, meridianins can interfere with cell cycle progression and other signaling cascades, making them promising candidates for anticancer drug development.
Caption: Simplified pathway of Meridianin G-mediated kinase inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of biologically active marine natural products. The protocols and synthetic pathways outlined in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the synthesis of novel therapeutic agents based on the brominated indole scaffold. The strategic functionalization of this building block opens avenues for the development of potent kinase inhibitors and other targeted therapies.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: (6-bromo-1H-indol-2-yl)methanol as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (6-bromo-1H-indol-2-yl)methanol as a versatile precursor in the synthesis of bioactive molecules, with a specific focus on the development of Selective Androgen Receptor Modulators (SARMs). This document details the synthetic pathway, key experimental protocols, and relevant biological data, offering a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound is a valuable starting material, featuring a reactive hydroxymethyl group at the C2 position and a bromine atom at the C6 position, which can be utilized for further diversification through cross-coupling reactions. This note focuses on its application as a precursor for the synthesis of GSK2881078, a potent and selective androgen receptor modulator.
Application: Precursor for the Synthesis of GSK2881078
This compound serves as a key starting material for the synthesis of the non-steroidal SARM, GSK2881078. The synthetic strategy involves a two-step process: the oxidation of the primary alcohol to the corresponding aldehyde, followed by a reductive amination to construct the final molecule.
Synthetic Scheme
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and biological activity of GSK2881078.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of 6-bromo-1H-indole-2-carbaldehyde | 85-95% (typical) | General chemical knowledge |
| Yield of GSK2881078 from aldehyde | 60-70% (estimated) | Based on similar reductive aminations |
| Biological Activity | ||
| Binding Affinity (Ki) for Androgen Receptor | Not publicly available | Proprietary data |
| Increase in Lean Body Mass (Clinical Trial) | Dose-dependent increase | [1][2] |
| Half-life in humans | >100 hours | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
This protocol describes the oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Celitem®
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 6-bromo-1H-indole-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde.
Protocol 2: Synthesis of GSK2881078
This protocol outlines the reductive amination of 6-bromo-1H-indole-2-carbaldehyde with (R)-2-amino-3-(methylthio)propan-1-ol.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
(R)-2-amino-3-(methylthio)propan-1-ol
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add (R)-2-amino-3-(methylthio)propan-1-ol (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield GSK2881078.
Mechanism of Action: Androgen Receptor Signaling
GSK2881078 is a selective androgen receptor modulator (SARM). Unlike traditional anabolic steroids, SARMs exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects in tissues like the prostate.
Experimental Workflow Visualization
The overall experimental workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.
References
Application Notes and Protocols for Suzuki Coupling Reactions with (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The functionalization of the indole ring is a key strategy in drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indole core under mild conditions with high functional group tolerance.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of (6-bromo-1H-indol-2-yl)methanol with various arylboronic acids. The resulting (6-aryl-1H-indol-2-yl)methanol derivatives are valuable intermediates for the synthesis of biologically active molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that includes the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially for nitrogen-containing heterocycles like indoles.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 85[1] |
| 2 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 60[1] |
| 3 | 7-Bromo-4-methyl-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 82[2] |
| 4 | 2-Bromo-6-methyl-1H-benzimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92[3] |
| 5 | 4-Chloro-7-azaindole | 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99[4] |
Table 2: Recommended Starting Conditions for this compound
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand | Pd(dppf)Cl₂ is often effective for nitrogen-containing heterocycles.[1] |
| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | Buchwald-Hartwig ligands can improve yields for challenging substrates.[4] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | K₃PO₄ is a strong base that is often effective for unprotected indoles.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1), DME/H₂O, or Toluene/H₂O | A mixed solvent system is common to dissolve both organic and inorganic reagents.[1][3] |
| Temperature | 80 - 110 °C | Reaction temperature may need optimization. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst. |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (6-aryl-1H-indol-2-yl)methanol.
Note on N-H Reactivity: The acidic N-H proton of the indole ring can sometimes interfere with the catalytic cycle. If low yields are observed, protection of the indole nitrogen with a suitable protecting group (e.g., Boc) may be considered, although this will require additional synthesis steps.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst.[4] |
| Poorly soluble base | Use a finer powder of the base or a more soluble one like Cs₂CO₃. | |
| N-H interference | Protect the indole nitrogen with a Boc group.[4] | |
| De-boronation of boronic acid | Use fresh boronic acid and ensure the reaction is properly degassed. | |
| Side Product Formation | Homocoupling of boronic acid | Lower the reaction temperature or catalyst loading. |
| Protodehalogenation of starting material | Ensure anhydrous conditions and a thoroughly degassed reaction mixture. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-indol-2-yl)methanol derivatives. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve good yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of (6-bromo-1H-indol-2-yl)methanol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry for the synthesis of novel heterocyclic compounds. The indole scaffold is a privileged structure in numerous biologically active molecules, and its functionalization allows for the exploration of new chemical space in drug discovery.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of (6-bromo-1H-indol-2-yl)methanol with various terminal alkynes. The resulting 6-alkynyl-1H-indol-2-yl)methanol derivatives are of significant interest as potential therapeutic agents, particularly in the field of oncology.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and estimated yields for the Sonogashira coupling of this compound with various terminal alkynes. The yields are based on typical results for similar bromoindole substrates and may vary depending on the specific alkyne and reaction optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6-8 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-18 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/THF | 60 | 8-12 | 80-90 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | Reflux | 10-16 | 88-98 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 90 | 6-10 | 82-92 |
Experimental Protocols
General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent via syringe.
-
Add the base to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (see table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-1H-indol-2-yl)methanol.
Specific Protocol 1: Synthesis of (6-(phenylethynyl)-1H-indol-2-yl)methanol
Procedure:
In a flask, combine this compound (226 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol). Evacuate and backfill the flask with argon three times. Add anhydrous DMF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise. Heat the reaction mixture to 80 °C and stir for 6-8 hours. Follow the general work-up and purification procedure to yield the title compound.
Application in Drug Development: Targeting Microtubules
Derivatives of 6-alkynyl-1H-indoles have shown significant promise as anticancer agents by targeting microtubule dynamics.[2][3] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including mitosis.[4] Disruption of microtubule polymerization or depolymerization can lead to cell cycle arrest and apoptosis, making them a key target for cancer therapy.[4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 6-substituted indole derivatives act as tubulin polymerization inhibitors.[2] They bind to the colchicine binding site on β-tubulin, which prevents the formation of microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Inhibition of tubulin polymerization by 6-alkynyl-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction on (6-bromo-1H-indol-2-yl)methanol. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely used in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular scaffolds.[3] The functionalization of indole moieties, such as in this compound, is of significant interest due to the prevalence of the indole core in biologically active compounds.
General Principles of the Heck Reaction
The success of a Heck reaction is highly dependent on the careful selection and optimization of several key parameters. These include the choice of palladium catalyst, ligands, base, solvent, and reaction temperature.
-
Palladium Catalyst: The reaction is catalyzed by palladium complexes. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). The active catalytic species, Pd(0), is typically generated in situ from a Pd(II) salt.[4]
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice, while bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can be effective for less reactive aryl chlorides or bromides.[1]
-
Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[2][5] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[1]
-
Solvent: The choice of solvent is crucial for dissolving the reactants and stabilizing the catalytic species.[6] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[6] Aqueous solvent mixtures have also been shown to be effective, offering a "greener" alternative.
-
Temperature: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 to 140 °C, to facilitate the reaction.[6] Microwave heating can also be employed to shorten reaction times.
Data Presentation: Summary of Heck Reaction Conditions
The following tables summarize various conditions reported for the Heck reaction of bromo-indoles and other substituted aryl bromides, providing a comparative overview for reaction optimization.
Table 1: Heck Reaction Conditions for Bromo-Indole Substrates
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Acrylic acid | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ (2.0) | CH₃CN/H₂O (1:1) | Reflux | 18 | 85 | [7] |
| 5-Bromoindole | Methyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4.0) | CH₃CN/H₂O (1:1) | 130 (MW) | 2 | 15 (conversion) | [7] |
| 6-Bromoindole | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 75-85 (Typical) | General Protocol |
| 7-Bromoindole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 120 | 16 | 80-90 (Typical) | General Protocol |
Table 2: General Heck Reaction Conditions for Substituted Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | THP-NHC (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 95 | [1] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | THP-NHC (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 85 | [1] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (1) | THP-NHC (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 98 | [1] |
| 1,4-Dibromobenzene | Styrene | Pd(OAc)₂ (1) | THP-NHC (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 96 | [1] |
THP-NHC: Tetrahydropyrimidinium N-heterocyclic carbene ligand
Experimental Protocols
The following are detailed protocols for performing the Heck reaction with this compound.
Protocol 1: Heck Reaction of this compound with an Acrylate under Aqueous Conditions
This protocol is adapted from conditions reported for the Heck coupling of bromo-indoles.[7]
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 2.5 mol%)
-
3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt (TXPTS, 6.25 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), sodium carbonate (2.0 mmol), sodium tetrachloropalladate(II) (0.025 mmol), and TXPTS (0.0625 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a 1:1 mixture of acetonitrile and deionized water (e.g., 5 mL each).
-
Add the alkene (e.g., methyl acrylate, 1.5 mmol) to the reaction mixture via syringe.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Heck Reaction of this compound with Styrene
This is a general protocol based on classical Heck reaction conditions.
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.0 mmol) and styrene (1.5 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 4. The heck reaction: A microscale synthesis using a palladium catalyst - ProQuest [proquest.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl or heteroaryl halides with a wide variety of primary and secondary amines. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to functionalize the indole core, particularly at the 6-position, is of significant interest for the development of novel therapeutics.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (6-bromo-1H-indol-2-yl)methanol. The presence of both a free N-H group on the indole ring and a primary alcohol at the 2-position presents unique considerations for this transformation. The protocols provided are based on established methodologies for similar bromo-indole and bromo-indazole systems and are intended to serve as a comprehensive guide for researchers.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, phosphine ligand, base, and solvent are critical for the success of the reaction and depend on the nature of the amine coupling partner.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indole derivatives with various amines. While specific data for this compound is limited in the literature, the data presented for structurally similar substrates, such as 6-bromoindole-2-carboxylic acid esters, provides a strong predictive framework for reaction outcomes.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indole Derivatives with Primary Amines
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 85[1] |
| 4-Methoxyaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 82[1] |
| 4-Chloroaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 78[1] |
| Benzylamine | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | 16 | 75 (estimated) |
| Phenethylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 72[1] |
Yields for aniline and its derivatives are based on the amination of ethyl 6-bromo-1H-indole-2-carboxylate.[1] The yield for benzylamine is an estimation based on similar reactions with bromoindoles.
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indole Derivatives with Secondary Amines
| Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 92[2] |
| Piperidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 88[2] |
| N-Methylaniline | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 85[2] |
| Pyrrolidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 90[2] |
| Di-n-butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | 78[2] |
Yields are based on the amination of 6-bromo-1H-indazole, a close structural analog.[2]
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These protocols are adapted from procedures reported for 6-bromo-1H-indazole and 6-bromoindole-2-carboxylic acid esters.[1][3]
Important Considerations:
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Anhydrous Conditions: Solvents and reagents should be anhydrous for optimal results.
-
Ligand Selection: For primary amines, BrettPhos or XPhos are generally effective ligands. For secondary amines, RuPhos is often the ligand of choice.
-
Base Selection: Strong, non-nucleophilic bases are required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a good choice as it is compatible with the free hydroxyl group. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) can also be used, though optimization may be required.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 mmol, 1.2 equiv)
-
BrettPhos precatalyst (e.g., (tBu)₂P(C₆H₄-2-iPr))Pd(allyl)Cl) (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.2 mmol, 2.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the primary amine, and the BrettPhos precatalyst.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous THF via syringe.
-
With stirring, add the LiHMDS solution dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
RuPhos precatalyst (e.g., (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.2 mmol, 2.2 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the secondary amine, and the RuPhos precatalyst.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous THF via syringe.
-
With stirring, add the LiHMDS solution dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
N-Protection Strategies for (6-bromo-1H-indol-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-protection of (6-bromo-1H-indol-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate N-protecting group is critical to ensure the stability of the indole core and to direct subsequent chemical transformations. This guide outlines strategies for protecting the indole nitrogen, considering the presence of the bromo substituent and the hydroxymethyl group at the 2-position.
Introduction
The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its chemical reactivity, particularly the nucleophilicity of the indole nitrogen (N-H), often necessitates protection during multi-step synthetic sequences. For a substrate such as this compound, the choice of a protecting group must account for the electronic effects of the bromine atom and the potential for side reactions involving the primary alcohol. An ideal N-protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be readily removed without affecting other functional groups in the molecule.
This document explores several common and effective N-protecting groups for indoles, providing a comparative analysis and detailed protocols for their application to this compound. The strategies discussed include the use of tert-butoxycarbonyl (Boc), tosyl (Ts), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
Choosing the Right N-Protecting Group
The selection of an N-protecting group is contingent on the planned synthetic route. Electron-withdrawing groups like Boc and Ts decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles. Conversely, electron-donating groups like benzyl may have the opposite effect. The compatibility of the protection and deprotection conditions with the bromo and hydroxymethyl functionalities is a key consideration. In some instances, simultaneous protection of the hydroxyl group may be necessary, or an orthogonal protection strategy can be employed.
Data Presentation: Comparison of N-Protection Strategies
The following table summarizes quantitative data for common N-protection strategies applicable to indole derivatives. While specific data for this compound is limited in the literature, the presented data is derived from structurally similar indole systems and serves as a valuable guide for reaction optimization.
| Protecting Group | Reagents for Introduction | Typical Solvents | Reaction Time | Typical Yield (%) | Deprotection Reagents |
| Boc | (Boc)₂O, DMAP (cat.) | THF, CH₂Cl₂ | 2 - 12 h | 90 - 98 | TFA, HCl in Dioxane |
| Tosyl (Ts) | TsCl, NaH or K₂CO₃ | DMF, THF | 4 - 16 h | 85 - 95 | Cs₂CO₃ in THF/MeOH[1] |
| Benzyl (Bn) | BnBr, NaH or KOH | DMF, DMSO | 1 - 6 h | 85 - 97 | H₂, Pd/C |
| SEM | SEMCl, NaH or DBU | DMF, THF | 3 - 12 h | 80 - 92 | TBAF, HCl |
Experimental Protocols
Detailed methodologies for the introduction of key N-protecting groups are provided below. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for the specific substrate, this compound.
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its ease of introduction and removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or CH₂Cl₂.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(6-bromo-1H-indol-2-yl)methanol.
Protocol 2: N-Tosyl (Ts) Protection
The tosyl group is a robust protecting group, stable to a wide range of conditions, particularly acidic ones. Its removal is typically achieved under basic conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ice-water bath
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Ts-(6-bromo-1H-indol-2-yl)methanol.
Protocol 3: N-Benzyl (Bn) Protection
The benzyl group is a common protecting group that can be removed by catalytic hydrogenation, which is generally a mild deprotection method.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ice-water bath
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Bn-(6-bromo-1H-indol-2-yl)methanol.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the N-protection and subsequent deprotection of this compound.
Caption: General workflow for the N-protection of this compound.
Caption: General workflow for the deprotection of N-protected this compound.
Orthogonal Protection Strategy
In syntheses where the hydroxymethyl group at the C2 position might interfere with subsequent reactions, a dual protection strategy is advisable. This involves protecting the indole nitrogen and the primary alcohol with groups that can be removed under different conditions (orthogonal protection). For instance, the indole nitrogen can be protected with a Boc group (acid-labile), while the alcohol is protected as a silyl ether (e.g., TBDMS), which is fluoride-labile.
Caption: Logical flow for an orthogonal protection strategy.
Conclusion
The successful N-protection of this compound is a crucial step in the synthetic routes towards many target molecules. The choice of the protecting group should be carefully considered based on the overall synthetic plan. The protocols provided herein for Boc, Ts, and Bn protection offer reliable starting points for researchers. For complex syntheses, an orthogonal protection strategy for both the indole nitrogen and the C2-hydroxymethyl group may be the most effective approach. It is recommended to perform small-scale pilot reactions to optimize conditions for this specific substrate.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of (6-bromo-1H-indol-2-yl)methanol. The derivatization of this hydroxyl moiety is a critical step in the synthesis of novel indole-based compounds with potential therapeutic applications. This guide outlines two primary derivatization strategies: O-alkylation for the synthesis of ethers and O-acylation for the synthesis of esters. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The compound this compound serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of a hydroxyl group at the 2-position offers a convenient handle for structural modification through derivatization. By converting the hydroxyl group into ethers or esters, researchers can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. These derivatization reactions are fundamental for structure-activity relationship (SAR) studies in the drug discovery process.
Derivatization Strategies
The primary alcohol of this compound can be readily derivatized through two principal reactions:
-
O-Alkylation (Ether Formation): This is typically achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
-
O-Acylation (Ester Formation): This reaction involves the coupling of the alcohol with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
These reactions allow for the introduction of a diverse range of functional groups, enabling the exploration of a broad chemical space.
Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by column chromatography on silica gel.
Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether derivative. The methodology can be adapted for other alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Protocol 2: O-Acylation of this compound using an Acyl Chloride
This protocol details the synthesis of an acetate ester derivative. This method can be generalized for other acyl chlorides.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound based on analogous reactions reported in the literature for similar substrates. Actual results may vary depending on the specific substrate and reaction conditions.
| Derivatization Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| O-Alkylation | NaH, Alkyl Halide | THF | 0 to rt | 12-16 | 70-90 |
| O-Acylation | Acyl Chloride, Et₃N or Pyridine | DCM | 0 to rt | 2-4 | 85-95 |
Visualizations
Chemical Derivatization Pathways
Caption: General pathways for the derivatization of the hydroxyl group.
Experimental Workflow for O-Alkylation
Caption: Step-by-step workflow for the O-alkylation protocol.
Experimental Workflow for O-Acylation
Caption: Step-by-step workflow for the O-acylation protocol.
Application Notes and Protocols for the Scale-up Synthesis of (6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (6-bromo-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry. The described two-step methodology is designed for scalability and reproducibility, commencing with the esterification of commercially available 6-bromo-1H-indole-2-carboxylic acid, followed by the reduction of the resulting ester to the target alcohol. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of numerous pharmaceuticals. The specific functionalization of the indole scaffold is crucial for modulating biological activity. This compound, with its bromine handle for further cross-coupling reactions and a primary alcohol for various functional group transformations, serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries. The following protocol outlines a robust and well-documented procedure for the synthesis of this compound, with a focus on process parameters suitable for larger-scale production.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-step, scaled-up synthesis of this compound.
Table 1: Esterification of 6-bromo-1H-indole-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1H-indole-2-carboxylic acid | [1][2][3] |
| Key Reagents | Ethanol (anhydrous), Sulfuric acid (concentrated) | [4] |
| Solvent | Ethanol (anhydrous) | [4] |
| Reaction Temperature | 80 °C (Reflux) | [4] |
| Reaction Time | 2-4 hours (monitored by TLC) | [4] |
| Typical Yield | 85-95% | [4] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Table 2: Reduction of Ethyl 6-bromo-1H-indole-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-bromo-1H-indole-2-carboxylate | |
| Key Reagents | Borane-tetrahydrofuran complex (1 M solution in THF) | |
| Solvent | Tetrahydrofuran (THF, anhydrous) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-3 hours (monitored by TLC) | |
| Typical Yield | 80-90% | |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
This protocol details the synthesis of this compound from 6-bromo-1H-indole-2-carboxylic acid.
Step 1: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate
This procedure is adapted from a similar esterification of a halo-substituted indole-2-carboxylic acid.[4]
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 6-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes).
-
Acid Addition: Cool the suspension in an ice-water bath. Slowly add concentrated sulfuric acid (0.05-0.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude ethyl 6-bromo-1H-indole-2-carboxylate can be used in the next step without further purification if the purity is deemed sufficient. If necessary, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Step 2: Synthesis of this compound
This is a standard procedure for the reduction of an ester to an alcohol using a borane complex, which is generally amenable to scale-up.
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve ethyl 6-bromo-1H-indole-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere. Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Visual Workflow
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Bromo-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 6-Bromo-1H-indole-2-carboxylic acid | 16732-65-3 [sigmaaldrich.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-bromo-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-bromo-1H-indol-2-yl)methanol synthesis. The primary route to this compound involves the reduction of the corresponding aldehyde, 6-bromo-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective method is the reduction of 6-bromo-1H-indole-2-carbaldehyde. This is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]
Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?
A2: The choice of reducing agent depends on the specific requirements of your synthesis.
-
Sodium borohydride (NaBH₄) is a milder and more selective reducing agent. It is generally effective for reducing aldehydes and ketones and is compatible with a wider range of functional groups.[3] It is also safer to handle than LiAlH₄.
-
Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent.[4][5] While it will readily reduce the aldehyde, it may also reduce other functional groups present in the molecule and can be more challenging to work with due to its high reactivity with protic solvents, including water.[6]
Q3: What are the potential side reactions to be aware of during the reduction?
A3: Several side reactions can occur, potentially lowering the yield of the desired product:
-
Over-reduction of the indole ring: Strong reducing agents, particularly in acidic media, can potentially reduce the indole ring itself to an indoline.[7]
-
Reduction of the bromo substituent: While less common with hydride reagents, aggressive reaction conditions could potentially lead to dehalogenation.
-
Formation of impurities: The starting material, 6-bromo-1H-indole-2-carbaldehyde, may contain impurities that can be carried through the reaction or interfere with the reduction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting aldehyde and the appearance of the product alcohol. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the crude product can be purified using several methods:
-
Crystallization: This is often an effective method for obtaining highly pure product.[8][9] A suitable solvent system, such as methanol/water or an organic solvent mixture, can be used.[8][9]
-
Silica gel column chromatography: This technique is useful for separating the desired product from any unreacted starting material, byproducts, or other impurities.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Hydride reducing agents can degrade upon exposure to moisture. | - Use a fresh bottle of NaBH₄ or LiAlH₄. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress closely using TLC. - If the reaction has stalled, consider adding more reducing agent. - Increase the reaction time or temperature, but monitor for side product formation. | |
| 3. Degradation of Starting Material or Product: Indole derivatives can be sensitive to strong acids or high temperatures. | - Maintain the recommended reaction temperature. - Use a milder workup procedure if possible. | |
| Multiple Products Observed on TLC | 1. Formation of Side Products: Over-reduction or other side reactions may be occurring. | - If using LiAlH₄, consider switching to the milder NaBH₄. - Carefully control the reaction temperature; lower temperatures often lead to cleaner reactions. - Ensure the workup procedure is not too harsh. |
| 2. Impure Starting Material: The 6-bromo-1H-indole-2-carbaldehyde may not be pure. | - Purify the starting material before the reduction step. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup (especially with LiAlH₄): The formation of aluminum salts can lead to persistent emulsions. | - Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the workup to chelate the aluminum salts and break the emulsion.[1] - Alternatively, a Fieser workup (sequential addition of water, NaOH solution, and more water) can be employed.[10] |
| 2. Product is an Oil or Does Not Crystallize: The product may be impure or a suitable crystallization solvent has not been found. | - Purify the crude product by silica gel column chromatography before attempting crystallization. - Screen a variety of solvents or solvent mixtures for crystallization.[8][9] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using both sodium borohydride and lithium aluminum hydride.
Method 1: Reduction with Sodium Borohydride (NaBH₄)
This method is generally preferred due to its simplicity and safety.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow addition of deionized water, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization or column chromatography.
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole-2-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C |
| Typical Reaction Time | 1-2 hours |
| Workup | Quench with water and NH₄Cl, followed by extraction |
| Typical Yield | >90% (unoptimized) |
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method should be performed with caution in a well-ventilated fume hood, as LiAlH₄ is highly reactive.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with additional THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
| Parameter | Value |
| Starting Material | 6-bromo-1H-indole-2-carbaldehyde |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours |
| Workup | Fieser workup (sequential addition of H₂O, NaOH, H₂O) |
| Typical Yield | High (can be quantitative) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Caption: Logical relationships between experimental parameters and outcomes.
References
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Magic Formulas [chem.rochester.edu]
Common side reactions in the synthesis of (6-bromo-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (6-bromo-1H-indol-2-yl)methanol. The primary route for this synthesis involves the reduction of 6-bromo-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the reduction of the corresponding aldehyde, 6-bromo-1H-indole-2-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2] This method is generally effective for converting aldehydes and ketones to alcohols without affecting many other functional groups.[1]
Q2: What are the potential side reactions I should be aware of during the reduction step?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Over-reduction: While less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), over-reduction of the indole ring can occur under harsh conditions.
-
N-Alkylation: If a carboxylic acid is used as a solvent or additive with sodium borohydride, N-alkylation of the indole nitrogen can occur, leading to the formation of N-alkylindoline byproducts.[3]
-
Dehalogenation: The bromine atom on the indole ring can be removed through reductive dehalogenation, resulting in the formation of (1H-indol-2-yl)methanol.
-
Formation of Borate Esters: The reaction of the alcohol product with the borane intermediate can form borate esters, which require hydrolysis during the workup to liberate the final product.[3]
-
Polymerization: Indoles can be sensitive to acidic conditions, which may be present during the reaction or workup, leading to the formation of dark, polymeric materials.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[4]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
-
Poor quality of starting materials: Impurities in the 6-bromo-1H-indole-2-carbaldehyde or the reducing agent can lead to side reactions.[4]
-
Product degradation: The product, this compound, may be unstable under the reaction or workup conditions.
-
Inefficient workup and purification: Loss of product can occur during extraction and purification steps.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Issue 1: Presence of an Unexpected, Less Polar Impurity in the Final Product
Question: My NMR analysis shows a significant impurity that lacks the bromine signal. What could this be and how can I avoid it?
Answer: This impurity is likely the dehalogenated product, (1H-indol-2-yl)methanol.
Troubleshooting Steps:
-
Choice of Reducing Agent: While NaBH₄ is generally selective, using a milder reducing agent or modifying the reaction conditions can minimize dehalogenation.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the likelihood of this side reaction.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.
Issue 2: Formation of a More Polar, Unidentified Byproduct
Question: I am observing a more polar byproduct on my TLC plate that is difficult to characterize. What could be the cause?
Answer: This could be a result of N-alkylation if acidic conditions are present, or incomplete hydrolysis of borate ester intermediates.
Troubleshooting Steps:
-
Avoid Acidic Conditions with NaBH₄: Do not use carboxylic acids as solvents when using sodium borohydride for the reduction, as this can lead to N-alkylation of the indole.[3]
-
Thorough Workup: Ensure the workup procedure includes a hydrolysis step (e.g., addition of water or a mild acid) to break down any borate esters formed during the reaction.
-
pH Control: Maintain a neutral or slightly basic pH during the workup to prevent acid-catalyzed side reactions.
Issue 3: Darkening of the Reaction Mixture and Formation of Insoluble Material
Question: My reaction mixture turned dark brown, and I have a significant amount of insoluble material. What is happening?
Answer: This is likely due to the polymerization of the indole starting material or product, which can be initiated by acidic conditions.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvents used are dry, as moisture can sometimes contribute to side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and degradation of the indole ring.
-
Control of Acidity: If an acidic workup is necessary, it should be done at low temperatures and for a minimal amount of time.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not widely published, the following table provides a general overview of expected yields and potential side product percentages based on similar reductions of substituted indole-2-carbaldehydes.
| Product/Side Product | Typical Yield (%) | Factors Influencing Yield |
| This compound | 70 - 90% | Purity of starting materials, reaction temperature, and time. |
| (1H-indol-2-yl)methanol (Dehalogenated) | < 5% | Can increase with prolonged reaction times and higher temperatures. |
| N-Alkylindoline byproduct | < 2% | Primarily occurs if a carboxylic acid is used with NaBH₄.[3] |
| Polymeric materials | Variable | More prevalent under acidic conditions or with prolonged heating. |
Experimental Protocols
Key Experiment: Reduction of 6-bromo-1H-indole-2-carbaldehyde
This protocol describes a general procedure for the synthesis of this compound using sodium borohydride.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Visualizations
DOT Script for Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
DOT Script for Troubleshooting Logic:
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of (6-bromo-1H-indol-2-yl)methanol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (6-bromo-1H-indol-2-yl)methanol and require a purified solid product. This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: Based on the structure of this compound, which contains both polar (hydroxyl, N-H) and nonpolar (bromo-indole) functionalities, a mixed solvent system is highly recommended. A good starting point is a mixture of a polar organic solvent in which the compound is soluble, and an anti-solvent in which it is poorly soluble. Common and effective systems for similar indole derivatives include:
-
Methanol/Water: Indole itself can be effectively recrystallized from a methanol and water mixture.
-
Ethanol/Water: This is another excellent choice, often used for aromatic compounds containing polar functional groups.
-
Ethyl Acetate/Hexane: This system offers a less polar option that can also be effective.
A small-scale solvent screening is always recommended to determine the optimal solvent and ratio for your specific batch of crude material.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this:
-
Re-heat the solution: Add a small amount of the primary (good) solvent to the mixture and heat it until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a nucleation point.
-
Adjust Solvent System: If oiling persists, you may need to use a different solvent system with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures.
Q3: The recovery yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery is a common issue in recrystallization. Here are several ways to improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will result in more of your compound remaining in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize precipitation.
-
Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
Second Crop: The mother liquor can be concentrated by carefully evaporating some of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
Q4: My crude material has a noticeable color. Will recrystallization remove it?
A4: Recrystallization is often effective at removing colored impurities. If the color persists in the crystallized product, you can try the following:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
Quantitative Data Summary
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Very Sparingly Soluble | Poor as a single solvent; good as an anti-solvent. |
| Methanol | Sparingly Soluble | Soluble | Good as the primary solvent in a mixed system. |
| Ethanol | Sparingly Soluble | Soluble | Good as the primary solvent in a mixed system. |
| Acetone | Soluble | Very Soluble | May be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good as a primary solvent, often paired with hexane. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Potentially suitable, but higher boiling point may be a consideration. |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure using a methanol/water solvent system. The principles can be adapted for other solvent pairs.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flask(s)
-
Heating source (hot plate with stirrer)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and begin heating the mixture with stirring. Continue to add methanol dropwise until the solid just dissolves at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, gently scratch the inner wall of the flask with a glass stirring rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (e.g., 1:1 ratio) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting and Logical Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Column chromatography conditions for purifying (6-bromo-1H-indol-2-yl)methanol
Technical Support Center: Purification of (6-bromo-1H-indol-2-yl)methanol
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase for purifying this compound is silica gel.[1][2] Silica gel is a polar adsorbent, making it effective for separating compounds based on polarity, which is a primary characteristic of this molecule due to the hydroxyl and indole functional groups.[3] For particularly sensitive separations or if compound degradation is observed, neutral alumina can be considered as an alternative.[4][5]
Q2: Which mobile phase (eluent) system is best suited for this purification?
A2: A combination of a non-polar solvent and a polar solvent is typically used. The most common system is a mixture of hexane (or petroleum ether) and ethyl acetate.[1][6] The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.[2] Dichloromethane may also be used as a component of the solvent system.[7]
Q3: How do I determine the optimal solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined using Thin-Layer Chromatography (TLC) before running the column.[1][8] The goal is to find a solvent system where the this compound has a retention factor (Rf) value between 0.2 and 0.4.[1][4] This Rf range generally provides the best separation on a column.[8]
Q4: How can I visualize the compound on a TLC plate and in the collected fractions?
A4: Since this compound is likely a colorless compound, several visualization techniques can be used:
-
UV Light: The indole ring is UV-active, so the compound will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).[7]
-
Staining:
-
Potassium Permanganate (KMnO₄) stain: This is a general stain that reacts with the alcohol functional group, appearing as a yellow-brown spot on a purple background.[7]
-
Ehrlich's Reagent: This stain is highly specific for indoles and typically produces a blue or purple spot.[7]
-
p-Anisaldehyde stain: This is a versatile stain that can react with the compound to produce a colored spot, often requiring gentle heating of the TLC plate.[7]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is not moving off the column (low Rf value) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] For highly polar compounds, a small percentage of methanol can be added to the mobile phase.[7] |
| Compound comes off the column too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the compound from impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly (channeling). | - Optimize the solvent system using TLC to achieve a larger difference in Rf values between your compound and the impurities.- Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).- Ensure the column is packed uniformly as a slurry to avoid cracks and channels.[9] |
| Streaking or tailing of the compound spot on TLC and broad bands on the column | The indole nitrogen may be interacting with the acidic silanol groups on the silica gel.[4] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[8][10] |
| The compound appears to be degrading on the column | The compound may be sensitive to the acidic nature of silica gel.[8] | - Perform a 2D TLC test to confirm stability on silica.[11]- Deactivate the silica gel by pre-washing the column with an eluent containing a small amount of triethylamine.[10]- Consider using a neutral stationary phase like neutral alumina.[5] |
Data Presentation: Recommended Solvent Systems
The following table summarizes common solvent systems used for the purification of indole derivatives by column chromatography. The optimal ratio for this compound should be determined by TLC.
| Non-Polar Solvent | Polar Solvent | Typical Starting Gradient | Notes |
| Hexane / Petroleum Ether | Ethyl Acetate | Start with 5-10% Ethyl Acetate and gradually increase. | A standard and effective system for many indole derivatives.[1][6] |
| Dichloromethane | Methanol | Start with 1-2% Methanol and gradually increase. | Useful for more polar indole derivatives.[5][7] |
| Hexane / Dichloromethane | Ethyl Acetate / Methanol | A gradient of increasing ethyl acetate in hexane, potentially with a small amount of methanol for highly retained compounds. | A versatile system that can be tailored for complex separations. |
Experimental Protocol: Column Chromatography of this compound
1. Preparation
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 20-30% ethyl acetate in hexane. Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified.
2. Column Packing
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column, ensuring it is perfectly vertical. Gently tap the sides of the column to promote even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.[12]
4. Elution
-
Carefully add the mobile phase to the column.
-
Begin eluting with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Maintain a consistent flow rate. A rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[12]
5. Fraction Collection and Analysis
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
6. Product Isolation
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of (6-bromo-1H-indol-2-yl)methanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (6-bromo-1H-indol-2-yl)methanol during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition under acidic conditions | Neutralize any acidic reagents or byproducts. Perform the reaction under neutral or slightly basic conditions if the reaction chemistry allows. | Indole-2-methanols are known to be unstable in acidic environments, which can lead to self-condensation or polymerization.[1][2][3] |
| Oxidative degradation | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The indole nucleus can be susceptible to oxidation, and the methanol group can be oxidized to an aldehyde. |
| Incomplete reaction | Increase reaction time or temperature cautiously, while monitoring for decomposition by TLC or LC-MS. | Standard reaction optimization may be necessary, but aggressive conditions should be avoided. |
| Poor reagent quality | Ensure the purity of this compound and other reagents. | Impurities can catalyze decomposition pathways. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Self-condensation/Oligomerization | Avoid acidic conditions. Use a protecting group on the indole nitrogen (e.g., Boc, SEM, or Ts) to increase stability.[4][5] | Acid-catalyzed dehydration of the methanol group can lead to the formation of a reactive carbocation, which can then react with another molecule of the starting material.[1][2][3] |
| Reaction at the indole N-H | Protect the indole nitrogen with a suitable protecting group (see FAQ section for guidance). | The N-H proton is acidic and can interfere with base-mediated reactions or act as a nucleophile. |
| Reaction at the C3 position | If C3-functionalization is a known side reaction for your transformation, consider using an N-protected starting material, which can alter the electron density and reactivity of the indole ring. | The C3 position of the indole ring is often nucleophilic and can compete with the desired reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are:
-
Acid-catalyzed self-condensation (dimerization and oligomerization): Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a resonance-stabilized carbocation. This electrophilic intermediate can then be attacked by the nucleophilic C3 position of another molecule of this compound, leading to the formation of dimers and higher-order oligomers.[1][2][3][6]
-
Oxidation: The methanol group at the C2 position is susceptible to oxidation to the corresponding indole-2-carboxaldehyde, especially in the presence of oxidizing agents or air over prolonged periods.[7][8]
Q2: How can I prevent the acid-catalyzed decomposition of this compound?
A2: To prevent acid-catalyzed decomposition, consider the following strategies:
-
Avoid Acidic Reagents: Whenever possible, use neutral or basic reaction conditions. If an acid is required, opt for a weaker acid or use it in catalytic amounts at low temperatures.
-
Use of a Buffer: In reactions where acidic byproducts may form, the use of a non-nucleophilic base or a buffer system can help maintain a neutral pH.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group such as Boc (tert-butyloxycarbonyl) or a sulfonyl group can decrease the nucleophilicity of the indole ring, thereby reducing its tendency to participate in self-condensation reactions.[4][5]
Q3: What are the recommended protecting groups for the indole nitrogen of this compound?
A3: The choice of protecting group depends on the subsequent reaction conditions. Here is a summary of commonly used protecting groups for indoles:
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, THF | TFA, CH₂Cl₂; or mild acid | Stable to base, mild nucleophiles |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF, THF; or strong acid | Stable to a wide range of conditions |
| Ts (Tosyl) | Ts-Cl, NaH, DMF | Strong base (e.g., NaOH, reflux); or reducing agents (e.g., Mg/MeOH) | Very stable to acidic and oxidative conditions |
Q4: I am performing a Suzuki coupling with this compound. What are the key considerations to avoid decomposition?
A4: For a successful Suzuki coupling, consider the following:
-
Base Selection: Use a mild base such as K₂CO₃ or K₃PO₄. Stronger bases like NaOH or KOtBu may promote side reactions.
-
Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation of both the starting material and the palladium catalyst.
-
N-Protection: Protecting the indole nitrogen is highly recommended. The free N-H can interfere with the catalytic cycle.
-
Temperature Control: Run the reaction at the lowest temperature that allows for efficient coupling to minimize thermal decomposition.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-Boc-(6-bromo-1H-indol-2-yl)methanol.
Protocol 2: Acylation of the Hydroxyl Group of N-Boc-(6-bromo-1H-indol-2-yl)methanol
-
Dissolution: Dissolve N-Boc-(6-bromo-1H-indol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction with the slow addition of water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Protocol 3: Suzuki Coupling of N-SEM-(6-bromo-1H-indol-2-yl)methanol
-
Reaction Setup: In a Schlenk flask, combine N-SEM-(6-bromo-1H-indol-2-yl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][10][11]
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: General workflow for reactions involving this compound.
References
- 1. oaepublish.com [oaepublish.com]
- 2. La(OTf)3 facilitated self-condensation of 2-indolylmethanol: construction of highly substituted indeno[1,2-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols [mdpi.com]
- 6. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 吲哚-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of (6-bromo-1H-indol-2-yl)methanol
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of (6-bromo-1H-indol-2-yl)methanol, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound, primarily during the reduction of the starting material, 6-bromo-1H-indole-2-carbaldehyde. This guide addresses common issues in a question-and-answer format.
Question: My reaction is incomplete, and I still have a significant amount of the starting aldehyde. What should I do?
Answer: Incomplete reduction is a common issue. Here are several factors to consider and steps to take:
-
Reagent Activity: Sodium borohydride (NaBH₄) is sensitive to moisture and can lose its activity over time. Ensure you are using a fresh, dry batch of the reducing agent.
-
Stoichiometry: While a slight excess of NaBH₄ is typically used, a significant amount of unreacted starting material may indicate that an insufficient amount of the reducing agent was added. You can try increasing the equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.0 equivalents).
-
Reaction Time: The reduction might be slower than anticipated. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, you can extend the reaction time.
-
Temperature: While the reaction is often run at 0 °C to room temperature, gently warming the reaction mixture might be necessary to drive it to completion. However, be cautious as higher temperatures can also lead to side product formation.
Question: My TLC plate shows multiple spots, indicating the formation of byproducts. What are these impurities and how can I avoid them?
Answer: The formation of multiple products can complicate the purification process and lower the yield of the desired alcohol.
-
Potential Side Products:
-
Over-reduction: While less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), over-reduction of the indole ring can occur under harsh conditions.
-
Dimerization/Polymerization: Indole derivatives can be sensitive to acidic conditions, which can sometimes be generated during the workup, leading to dimerization or polymerization. Indoles are known to dimerize or polymerize in the presence of strong acids.[1]
-
Formation of Borate Esters: During the reduction, borate esters can form as intermediates. A proper aqueous workup is necessary to hydrolyze these intermediates and liberate the desired alcohol.
-
-
Strategies for Mitigation:
-
Control of Reaction Conditions: Maintain the recommended temperature and use a suitable solvent, such as methanol or ethanol.
-
Careful Workup: Neutralize the reaction mixture carefully during the workup to avoid strongly acidic or basic conditions.
-
Inert Atmosphere: While not always necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting material or product, especially if the reaction is run for an extended period.
-
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound can be challenging due to its polarity and potential for streaking on silica gel.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For polar compounds that streak, adding a small amount of methanol to the eluent can improve the separation. A common mobile phase for indole derivatives is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]
-
Tailing: Amine-containing compounds can sometimes exhibit tailing on silica gel. While the target molecule is an alcohol, the indole nitrogen can contribute to this. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, methanol, ethyl acetate/hexanes, or toluene/heptane.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reduction of 6-bromo-1H-indole-2-carbaldehyde with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[3]
Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A2: While LiAlH₄ is a powerful reducing agent capable of reducing aldehydes to alcohols, it is generally not recommended for this specific synthesis unless other functional groups that are resistant to NaBH₄ also need to be reduced. LiAlH₄ is less selective and can potentially reduce the indole ring or other functional groups. It also requires strictly anhydrous conditions and a more cautious workup procedure.
Q3: What are the typical reaction conditions for the NaBH₄ reduction?
A3: Typically, the reaction is carried out by dissolving the 6-bromo-1H-indole-2-carbaldehyde in methanol or ethanol, cooling the solution to 0 °C in an ice bath, and then adding sodium borohydride portion-wise. The reaction is then often allowed to warm to room temperature and stirred for a few hours until completion is confirmed by TLC.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde should diminish over time and be replaced by a new, typically more polar, spot corresponding to the product alcohol. Using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes) will allow for clear separation of the starting material and the product.
Q5: What are the expected spectroscopic data for this compound?
A5: Characterization is typically done using NMR spectroscopy and Mass Spectrometry.
-
¹H NMR: Expect to see signals for the aromatic protons on the indole ring, a singlet for the methylene protons (CH₂OH), and a broad singlet for the hydroxyl proton. The indole NH proton will also appear as a broad singlet.
-
¹³C NMR: Signals for the carbon atoms of the indole ring and a signal for the methylene carbon will be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₉H₈BrNO, MW: 226.07 g/mol ). The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion (M and M+2 peaks of approximately equal intensity).
Data Presentation
The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 6-bromo-1H-indole-2-carbaldehyde | NaBH₄ | Methanol | 0 to RT | 2 - 4 | 85 - 95 |
| 6-bromo-1H-indole-2-carbaldehyde | NaBH₄ | Ethanol | 0 to RT | 2 - 4 | 80 - 90 |
| 6-bromo-1H-indole-2-carbaldehyde | LiAlH₄ | THF | 0 to RT | 1 - 3 | Potentially high, but with risk of side reactions |
Note: These are typical yield ranges and can be influenced by experimental scale and purification methods.
Experimental Protocols
Key Experiment: Reduction of 6-bromo-1H-indole-2-carbaldehyde with Sodium Borohydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
6-bromo-1H-indole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.
-
Add saturated aqueous ammonium chloride solution to the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Visualizations
Below are diagrams illustrating the key workflow and logical relationships in the synthesis and troubleshooting process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Suzuki Reactions for (6-bromo-1H-indol-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of (6-bromo-1H-indol-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the common causes and how can I address this?
A1: Low or no yield is a frequent challenge and can originate from several factors, particularly given the indole and alcohol functionalities of your substrate. Here are the primary areas to investigate:
-
Inactive Palladium Catalyst: The catalytic cycle relies on the active Pd(0) species.[1] If this is not formed or gets deactivated, the reaction will fail.
-
Solution: Use high-purity palladium sources and ligands.[1] It is often beneficial to use a fresh batch of catalyst or a pre-catalyst known for its robustness. Crucially, ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen to prevent oxidation of the Pd(0) catalyst.[1][2]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle.[1] For electron-rich substrates like indoles, the choice of ligand is vital.
-
Suboptimal Base and Solvent System: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[4][5] The solvent system must be appropriate for all components of the reaction.
-
Solution: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7] The choice of base can be coupled with the solvent system. Common solvents for Suzuki reactions include mixtures of dioxane/water, THF/water, or toluene.[6][8] For substrates with base-sensitive groups, powdered KF might be a suitable alternative.[5]
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source, leading to the formation of an undesired arene and reducing the amount of boronic acid available for the cross-coupling.[8]
-
Solution: Use anhydrous and thoroughly degassed solvents and reagents to minimize proton sources like water.[2] The choice of base can also influence this side reaction.
-
Q2: My reaction is generating significant byproducts, such as the dehalogenated starting material (1H-indol-2-yl)methanol or homocoupling of the boronic acid. How can I minimize these?
A2: The formation of byproducts is a common issue in Suzuki reactions. Here’s how to address them:
-
Dehalogenation (Hydrodehalogenation): This side reaction occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[9]
-
Homocoupling of Boronic Acid: This byproduct is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[9]
-
Strategies to Minimize: Thoroughly deoxygenate the reaction mixture before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2] Running the reaction at the lowest effective temperature can also reduce the rate of homocoupling.[2]
-
Q3: What is the optimal catalyst loading for the Suzuki reaction with this compound?
A3: The optimal catalyst loading should be determined empirically for each specific substrate combination. However, typical loadings for palladium catalysts in Suzuki reactions range from 0.5 mol% to 5 mol%.[3][10] Starting with a higher loading (e.g., 5 mol%) during initial optimizations can be beneficial, and it may be possible to reduce the loading once the reaction conditions are well-established.[3][10] It is a balance between reaction efficiency, cost, and the potential for side reactions.
Data Presentation: Catalyst Loading Optimization
The following table summarizes the effect of catalyst loading on the yield of a Suzuki coupling reaction, based on findings for similar substrates. This data should be used as a general guideline for optimizing your reaction.
| Catalyst Loading (mol%) | Typical Yield (%) | Observations |
| 1 | Low to Moderate | May be sufficient for highly reactive substrates but often results in lower yields for more challenging couplings.[10][11] |
| 2.5 | Moderate | A good starting point for optimization, balancing cost and efficiency.[10] |
| 5 | Good to High | Often provides high yields and is a common starting point for new reactions.[10][12] |
| 7.5 | High | May not provide a significant increase in yield compared to 5 mol% and increases cost.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on common practices for similar indole substrates and should be optimized for your specific boronic acid partner.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G2) (1.5 - 5 mol%)[6][7]
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, THF/water 4:1)[6][12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Minimizing homocoupling in Sonogashira reactions of (6-bromo-1H-indol-2-yl)methanol
Technical Support Center: Sonogashira Reactions of (6-bromo-1H-indol-2-yl)methanol
This guide provides troubleshooting advice and optimized protocols for researchers encountering challenges with the Sonogashira coupling of this compound, with a specific focus on minimizing the formation of the homocoupled alkyne byproduct (Glaser-Hay coupling).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a diyne byproduct in my reaction. What is it and why is it forming?
A1: The byproduct is most likely the result of alkyne homocoupling, also known as Glaser coupling. This side reaction occurs when two molecules of your terminal alkyne couple to form a symmetrical 1,3-diyne. The primary causes for this are the presence of a copper(I) co-catalyst and exposure to oxygen, which facilitates the oxidative dimerization.[1][2][3] While the copper catalyst is intended to accelerate the desired cross-coupling, it also efficiently catalyzes this unwanted pathway.[1][2]
Q2: What is the first and most critical step to reduce homocoupling?
A2: The most crucial step is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.[1][4] Oxygen promotes the oxidative homocoupling of alkynes, particularly in the presence of copper salts.[1] You must rigorously degas all solvents and reagents. This can be done by bubbling an inert gas (high-purity argon or nitrogen) through the solvent for an extended period or by using several "freeze-pump-thaw" cycles.[1] All glassware should be flame- or oven-dried and the reaction should be maintained under a positive pressure of inert gas from start to finish.[1]
Q3: My desired product yield is still low despite deoxygenating my setup. What should I try next?
A3: The most effective strategy to circumvent Glaser coupling is to switch to a copper-free Sonogashira protocol .[2][3][4][5] The copper(I) co-catalyst is the primary mediator of the homocoupling side reaction.[3] By removing it, you eliminate the main pathway for this byproduct formation. Numerous copper-free methods have been developed that show high efficiency, especially for aryl bromides.[5][6][7]
Q4: How do the palladium catalyst and its ligands affect homocoupling?
A4: The choice of palladium source and, more importantly, the phosphine ligand can significantly influence the reaction outcome.[8]
-
Catalyst: Pre-formed, air-stable palladium precatalysts can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] Catalysts like Pd(PPh₃)₂Cl₂ are common but may require higher temperatures.[8][9]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate the desired catalytic cycle (specifically the oxidative addition and reductive elimination steps), making the cross-coupling kinetically favored over the homocoupling pathway.[6][8]
Q5: Can I control the reaction by adjusting temperature or the rate of addition?
A5: Yes, these parameters are important optimization tools.
-
Temperature: While some aryl bromides require heating to facilitate oxidative addition, excessively high temperatures can lead to catalyst degradation.[10] For your specific substrate, starting at room temperature or with gentle heating (40-60 °C) is advisable before moving to higher temperatures.[4]
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture using a syringe pump is a highly effective technique.[11][12] This keeps the instantaneous concentration of the alkyne low, which statistically disfavors the bimolecular homocoupling reaction and favors the reaction with the aryl bromide.[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Troubleshooting Workflow
If you are experiencing high levels of homocoupling, follow this decision tree to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting homocoupling.
Quantitative Data: Condition Screening
The following table summarizes how different reaction parameters can affect the ratio of the desired cross-coupled product to the homocoupled diyne byproduct. Data is representative and compiled for typical Sonogashira reactions of aryl bromides.
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Typical Product/Byproduct Ratio | Rationale for Improvement |
| Atmosphere | Air / Standard N₂ | Rigorously Degassed (Argon) | A: < 2:1, B: > 10:1 | Exclusion of O₂ is critical to prevent oxidative dimerization.[1][4] |
| Copper Catalyst | 2-5 mol% CuI | 0 mol% CuI (Copper-Free) | A: 3:1, B: > 50:1 | Eliminates the primary catalyst for the Glaser side reaction.[2][5][6] |
| Alkyne Addition | All at once (t=0) | Slow addition over 2-4 hours | A: 4:1, B: > 20:1 | Keeps alkyne concentration low, disfavoring the bimolecular side reaction.[11] |
| Pd Ligand | PPh₃ | P(t-Bu)₃ or XPhos | A: 5:1, B: > 25:1 | Bulky, electron-rich ligands accelerate the desired cross-coupling cycle.[6][8] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPEA) or Piperidine | A: 6:1, B: > 15:1 | Secondary amines can sometimes be more effective in suppressing side reactions.[4] |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling
This protocol is a robust starting point for minimizing homocoupling with this compound.
-
Glassware and Reagent Preparation:
-
Oven-dry all glassware (Schlenk flask, condenser) and cool under a stream of high-purity argon or nitrogen.
-
Degas the chosen solvent (e.g., DMF, Toluene, or THF/amine mixture) by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To the Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂; 2 mol%), and a magnetic stir bar.
-
Add the degassed solvent via cannula or syringe.
-
Add the base (e.g., Cs₂CO₃ or a liquid amine like DIPEA, 2.0-3.0 equiv).
-
-
Reaction Execution:
-
Add the terminal alkyne (1.1-1.2 equiv). For best results, dissolve the alkyne in a small amount of degassed solvent and add it slowly over 2-4 hours using a syringe pump.
-
Stir the reaction at room temperature or heat to 40-80 °C. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Rigorous Deoxygenation (Freeze-Pump-Thaw)
Use this technique for preparing solvents for highly sensitive reactions.
-
Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the thawing solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-alkylation of (6-bromo-1H-indol-2-yl)methanol
Welcome to the technical support center for the N-alkylation of (6-bromo-1H-indol-2-yl)methanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
A1: The N-alkylation of this substrate is complicated by three main factors originating from its structure:
-
Competing O-alkylation: The primary alcohol of the 2-methanol group is nucleophilic and can react with the alkylating agent, leading to the formation of an ether byproduct. This is a classic Williamson ether synthesis side reaction.[1][2]
-
Competing C3-alkylation: The C3 position of the indole ring is electron-rich and highly nucleophilic, making it a common site for electrophilic attack by the alkylating agent.[3] Achieving N-selectivity over C3-alkylation is a traditional challenge in indole chemistry.[4]
-
Substrate/Product Instability: Indole derivatives can be sensitive to strongly basic or acidic conditions, and the presence of a bromine atom can sometimes lead to unexpected side reactions under certain catalytic conditions.
Q2: How can I selectively achieve N-alkylation over O-alkylation of the methanol group?
A2: There are two primary strategies:
-
Protecting Group Strategy: The most reliable method is to temporarily protect the hydroxyl group as an ether (e.g., TBDMS, SEM) or another stable derivative.[5] This removes the competing nucleophile, allowing for clean N-alkylation. The protecting group is then removed in a subsequent step.
-
Reaction Condition Optimization: In some cases, careful selection of reagents can favor N-alkylation. Using a strong base like Sodium Hydride (NaH) to fully deprotonate the indole nitrogen can increase its nucleophilicity relative to the neutral hydroxyl group.[3][6] However, this is often not sufficient to prevent O-alkylation completely.
Q3: What are the best methods to avoid C3-alkylation?
A3: Minimizing C3-alkylation relies on enhancing the reactivity of the indole nitrogen.
-
Use of Strong Bases: Employing a strong, non-nucleophilic base (e.g., NaH, KHMDS) in an anhydrous polar aprotic solvent (e.g., DMF, THF) ensures near-complete deprotonation of the indole N-H.[3][7] The resulting indolide anion is a potent nucleophile that reacts preferentially at the nitrogen.
-
Catalytic Systems: Modern copper hydride (CuH) catalytic systems have shown excellent control over regioselectivity, favoring N-alkylation with the appropriate choice of ligand (e.g., DTBM-SEGPHOS).[4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[3]
Q4: Are there alternative methods to the standard base-mediated alkylation?
A4: Yes, the Mitsunobu reaction is an excellent alternative for N-alkylation of indoles with primary or secondary alcohols.[8][9] In this case, the alkylating agent would be an alcohol (R-OH), and the reaction is mediated by a combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11] This method avoids the use of a strong base and often gives clean N-alkylation, although it can be sensitive to the acidity of the indole N-H.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the N-alkylation of this compound.
Problem 1: Low or No Yield of the Desired N-alkylated Product
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, KHMDS) and ensure a sufficient molar excess (typically 1.1-1.2 equivalents). |
| Moisture in Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture quenches strong bases like NaH.[3] |
| Inactive Alkylating Agent | Use a more reactive alkyl halide (I > Br > Cl > OTs). Consider adding a catalytic amount of Sodium or Potassium Iodide (NaI, KI) to convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many N-alkylations are run between room temperature and 80-100 °C.[2] |
| Poor Solubility | Choose a solvent in which the starting material and reagents are soluble. DMF, DMSO, and THF are common choices.[13] |
Problem 2: Significant Formation of O-alkylated Byproduct
| Possible Cause | Recommended Solution |
| Competing Nucleophilicity | The hydroxyl group is competing with the indole nitrogen for the alkylating agent. |
| Strategy 1: Protection | Protect the hydroxyl group as a silyl ether (e.g., with TBDMS-Cl and imidazole) before N-alkylation. This is the most robust solution. |
| Strategy 2: Mitsunobu Rxn | Use Mitsunobu conditions, reacting the indole with an alcohol (your desired alkyl group) in the presence of PPh₃/DIAD. This method is designed to couple an acidic proton (like the indole N-H) with an alcohol.[9][11] |
Problem 3: Significant Formation of C3-alkylated Byproduct
| Possible Cause | Recommended Solution |
| Incomplete N-Deprotonation | If the indole N-H is not fully deprotonated, the neutral indole can react as a nucleophile at the C3 position.[3] |
| Solution 1: Strong Base | Ensure complete deprotonation with a strong base like NaH in an anhydrous solvent like DMF.[3][7] |
| Solution 2: Control Addition | Add the alkylating agent slowly and at a low temperature to the pre-formed indolide salt. This helps maintain a low concentration of the electrophile and favors reaction at the more nucleophilic nitrogen anion. |
Experimental Protocols
Protocol 1: N-Alkylation via Hydroxyl Protection
Step 1A: Protection of the Hydroxyl Group (TBDMS Ether)
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-2-((tert-butyldimethylsilyloxy)methyl)-1H-indole.
Step 1B: N-Alkylation
-
Under an inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the TBDMS-protected indole from Step 1A (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Step 1C: Deprotection of the Hydroxyl Group
-
Dissolve the N-alkylated, TBDMS-protected indole from Step 1B in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final N-alkylated product.
Protocol 2: N-Alkylation via Mitsunobu Reaction
-
Dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. A color change and/or precipitate (triphenylphosphine oxide) may be observed.[10]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Visualizations
Caption: Decision workflow for selective N-alkylation.
Caption: Troubleshooting logic for N-alkylation reactions.
Caption: Competing reaction pathways in the alkylation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
Validation & Comparative
Comparative Reactivity Analysis: 5-bromo- vs. 6-bromo-1H-indol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a bromine atom onto the indole scaffold provides a versatile handle for further functionalization through cross-coupling reactions and influences the electronic properties of the molecule, thereby modulating its reactivity and potential biological activity. The position of the bromine atom on the indole ring can have a significant impact on these properties. This guide focuses on the comparison of the 5-bromo and 6-bromo isomers of 1H-indol-2-yl)methanol, two intermediates with potential applications in the synthesis of novel therapeutic agents.
Theoretical Reactivity Comparison
The reactivity of the indole ring is governed by the electron density of the aromatic system. The bromine atom is an electron-withdrawing group primarily through its inductive effect (-I) and a weak deactivator in electrophilic aromatic substitution. The extent of this deactivation and its influence on other reactive sites in the molecule, such as the N-H of the indole and the C2-methanol group, depends on its position.
The electronic influence of a substituent on an aromatic ring can be quantified by Hammett constants. For a bromo substituent, the sigma_meta (σ_m) is +0.39 and the sigma_para (σ_p) is +0.23.[1] These values indicate that bromine is electron-withdrawing at both positions, but the effect is stronger from the meta position.
-
In 5-bromo-1H-indol-2-yl)methanol , the bromine atom is at a position analogous to para with respect to the C2 position and meta to the C7 and C4 positions of the benzene ring.
-
In 6-bromo-1H-indol-2-yl)methanol , the bromine atom is meta to the C4 and C7 positions and has a more distant electronic influence on the pyrrole ring compared to the 5-bromo isomer.
Based on these electronic differences, we can predict the relative reactivity of the two isomers in key chemical transformations.
Predicted Reactivity Summary
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Electrophilic Aromatic Substitution (e.g., at C3) | 6-bromo-1H-indol-2-yl)methanol | The electron-withdrawing effect of bromine is more strongly felt at the C3 position in the 5-bromo isomer due to its closer proximity and resonance effects, thus deactivating it more towards electrophilic attack compared to the 6-bromo isomer. |
| N-H Acidity / N-Alkylation | 5-bromo-1H-indol-2-yl)methanol | The stronger overall electron-withdrawing effect of the 5-bromo substituent will render the N-H proton more acidic and the corresponding indolide anion more stable, potentially leading to faster N-alkylation under basic conditions. |
| Oxidation of the 2-Methanol Group | 6-bromo-1H-indol-2-yl)methanol | The electron-donating character of the indole ring can influence the oxidation of the adjacent methanol. The less deactivated 6-bromo isomer would be expected to be slightly more susceptible to oxidation. |
| Palladium-Catalyzed Cross-Coupling (at the C-Br bond) | 5-bromo-1H-indol-2-yl)methanol | The C-Br bond in the 5-bromo isomer is generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic nature of the 5-position of the indole ring. |
Experimental Protocols
The following are generalized experimental protocols for key transformations that could be used to experimentally validate the predicted reactivity differences. Researchers should optimize these conditions for their specific substrates and setups.
General Procedure for Electrophilic Bromination at the C3-Position
-
Reagent Preparation : Dissolve the respective bromo-1H-indol-2-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Reaction : To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Purification : Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
General Procedure for N-Alkylation
-
Deprotonation : To a solution of the bromo-1H-indol-2-yl)methanol (1.0 eq.) in anhydrous dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.
-
Alkylation : After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq.).
-
Monitoring and Work-up : Allow the reaction to warm to room temperature and monitor by TLC. Once complete, quench with water and extract with ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
General Procedure for Oxidation of the 2-Methanol to the 2-Carboxaldehyde
-
Reaction Setup : Dissolve the bromo-1H-indol-2-yl)methanol (1.0 eq.) in a suitable solvent like DCM.
-
Oxidation : Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq.) or use a milder reagent like Dess-Martin periodinane (1.5 eq.).
-
Monitoring : Stir the reaction at room temperature and monitor by TLC.
-
Work-up : Upon completion, filter the reaction mixture through a pad of celite (if using MnO₂) or quench appropriately for the chosen oxidizing agent.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Factors Influencing Reactivity
Caption: Logical flow of electronic effects on the reactivity of 5- and 6-bromo-1H-indol-2-yl)methanol.
Conclusion
The positional isomerism of the bromine atom on the indole ring is predicted to have a discernible impact on the reactivity of 5-bromo- and 6-bromo-1H-indol-2-yl)methanol. The 5-bromo isomer is expected to have a more acidic N-H proton and a more activated C-Br bond for cross-coupling reactions, while its C3 position is likely to be more deactivated towards electrophilic substitution. Conversely, the 6-bromo isomer is predicted to be more reactive in electrophilic substitution at the C3 position and potentially in the oxidation of the 2-methanol group. These predictions, based on fundamental electronic principles, provide a solid framework for the strategic selection of either isomer in the synthesis of more complex target molecules. Experimental validation of these hypotheses will be crucial for confirming the nuanced reactivity of these valuable building blocks.
References
Reactivity comparison of (6-bromo-1H-indol-2-yl)methanol with chloro and iodo analogs
A Comparative Guide to the Reactivity of 6-Halo-1H-indol-2-yl)methanols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Among the key precursors for diversification are haloindoles, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the expected reactivity of (6-chloro-1H-indol-2-yl)methanol, (6-bromo-1H-indol-2-yl)methanol, and (6-iodo-1H-indol-2-yl)methanol, supported by fundamental chemical principles and representative experimental data for similar substrates.
Core Reactivity Principles: The Role of the Halogen
In the context of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The efficiency of this step is directly influenced by the nature of the carbon-halogen (C-X) bond.
The established order of reactivity for aryl halides in these reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1][2][3]
This trend is governed by the decreasing strength of the C-X bond as one moves down the halogen group.[4][5] The weaker C-I bond requires less energy to break, leading to a lower activation barrier for the oxidative addition step compared to the stronger C-Br and C-Cl bonds.[4][5] Consequently, reactions with aryl iodides typically proceed under milder conditions and at faster rates than their bromo- and chloro-analogs.[2]
Data Summary: Comparison of Carbon-Halogen Bond Properties
| Property | C-Cl (Aryl) | C-Br (Aryl) | C-I (Aryl) | Influence on Reactivity |
| Average Bond Energy (kJ/mol) | ~400 | ~336 | ~272 | Lower bond energy facilitates easier cleavage during oxidative addition, increasing reaction rate. |
| Bond Length (pm) | ~172 | ~188 | ~209 | Longer bonds are generally weaker and more readily accessed by the metal catalyst. |
| Polarizability (ų) | 2.18 | 3.05 | 4.70 | Higher polarizability enhances the interaction with the electron-rich metal center, promoting the reaction. |
| Leaving Group Ability | Good | Better | Best | I⁻ is a superior leaving group compared to Br⁻ and Cl⁻. |
| Predicted Reactivity Trend | Good | Better | Best | The iodo-analog is expected to be the most reactive, followed by the bromo-, and then the chloro-analog. |
This data underscores the principle that the weaker, longer, and more polarizable C-I bond makes the iodo-substituted indole the most reactive substrate for typical cross-coupling reactions.
Logical Framework for Reactivity
The relationship between halogen properties and the resulting reactivity in palladium-catalyzed cross-coupling can be visualized as a logical progression.
Representative Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically determine the relative reactivity of the chloro, bromo, and iodo analogs, a parallel experimental setup is essential. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be used to compare the three substrates under identical conditions.
Objective: To compare the rate of formation of (6-(4-methoxyphenyl)-1H-indol-2-yl)methanol from its chloro, bromo, and iodo precursors.
Materials:
-
(6-chloro-1H-indol-2-yl)methanol (Substrate C, 1.0 equiv)
-
This compound (Substrate B, 1.0 equiv)
-
(6-iodo-1H-indol-2-yl)methanol (Substrate I, 1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for kinetic analysis
Procedure:
-
Reaction Setup: In three separate, oven-dried Schlenk flasks labeled C, B, and I, add the corresponding halo-indole substrate (e.g., 0.5 mmol), (4-methoxyphenyl)boronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Inert Atmosphere: Seal each flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6][7]
-
Catalyst Addition: To each flask, add the Pd(dppf)Cl₂ catalyst (0.025 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL) to each flask via syringe.[6][7] Add a known amount of the internal standard.
-
Reaction Execution: Place all three flasks in a preheated oil bath set to 85°C and stir vigorously.[8]
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture via syringe. Quench the aliquot with water, extract with ethyl acetate, and prepare for analysis by LC-MS or GC-MS.
-
Data Analysis: Quantify the consumption of the starting material and the formation of the product relative to the internal standard at each time point for all three reactions. Plot the concentration of the product versus time to determine the initial reaction rates.
Expected Outcome: The reaction with the iodo-substrate (Flask I) is expected to show the fastest rate of product formation, reaching completion significantly earlier than the bromo-substrate (Flask B). The chloro-substrate (Flask C) will exhibit the slowest reaction rate and may require higher temperatures or more specialized, electron-rich phosphine ligands for efficient conversion.[1]
Experimental Workflow Diagram
Conclusion
Based on fundamental principles of organic chemistry, the reactivity of (6-halo-1H-indol-2-yl)methanol derivatives in palladium-catalyzed cross-coupling reactions is predicted to follow the order: Iodo > Bromo > Chloro . This trend is directly attributable to the decreasing C-X bond strength down the halogen group. While aryl chlorides are often more cost-effective starting materials, their lower reactivity necessitates more forceful conditions or advanced catalytic systems. Aryl iodides, being the most reactive, are ideal for reactions requiring mild conditions or for substrates sensitive to high temperatures. Aryl bromides offer a balance between reactivity and stability, making them a common and practical choice in many synthetic applications. The selection of a specific halo-indole for a synthetic campaign should therefore be a strategic decision, balancing the need for reactivity with substrate stability and economic considerations.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
(6-bromo-1H-indol-2-yl)methanol: A Comparative Guide for its Validation as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to C2-Functionalized 6-Bromoindoles for Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor Scaffolds.
(6-bromo-1H-indol-2-yl)methanol is emerging as a valuable synthetic intermediate in the construction of complex heterocyclic scaffolds, particularly for the development of potent kinase inhibitors. This guide provides a comprehensive validation of its utility by comparing a synthetic strategy utilizing this intermediate against a common alternative approach for the synthesis of C2-aminomethyl-6-bromoindoles, a core structure in various Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.
Comparative Performance of Synthetic Pathways
Two primary pathways for the synthesis of a target C2-aminomethyl-6-bromoindole are evaluated:
-
Pathway A: A stepwise approach involving the synthesis of this compound as a key intermediate, followed by its conversion to an electrophile and subsequent nucleophilic substitution.
-
Pathway B: A more direct approach utilizing the reductive amination of 6-bromo-1H-indole-2-carbaldehyde.
The following tables summarize the quantitative data for each pathway, based on representative experimental procedures.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) |
| This compound | Ethyl 6-bromo-1H-indole-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄), THF | 0 °C to rt, 2-4 h | 90-99% |
| 6-bromo-1H-indole-2-carbaldehyde | 6-Bromoindole | Phosphorus oxychloride (POCl₃), DMF (Vilsmeier-Haack reaction) | 0 °C to 90 °C, 3-5 h | 70-85% |
Table 2: Synthesis of Target C2-Aminomethyl-6-bromoindole
| Pathway | Intermediate | Key Reagents | Reaction Conditions | Overall Yield (from 6-bromoindole derivative) | Number of Steps |
| Pathway A | This compound | 1. Thionyl Chloride (SOCl₂) 2. Substituted Amine (R-NH₂) | 1. rt, 1-2 h 2. rt to 60 °C, 4-12 h | 65-75% | 3 |
| Pathway B | 6-bromo-1H-indole-2-carbaldehyde | Substituted Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB) | rt, 12-24 h | 70-90% | 2 |
Experimental Protocols
Pathway A: Via this compound
Step 1: Synthesis of this compound
To a stirred suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford this compound as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 6-bromo-2-(chloromethyl)-1H-indole
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, thionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 6-bromo-2-(chloromethyl)-1H-indole, which is typically used immediately in the next step.
Step 3: Synthesis of Target C2-Aminomethyl-6-bromoindole
To a solution of the crude 6-bromo-2-(chloromethyl)-1H-indole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, the desired substituted amine (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) are added. The reaction mixture is stirred at room temperature or heated to 60 °C for 4-12 hours until the reaction is complete. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the final C2-aminomethyl-6-bromoindole.
Pathway B: Via Reductive Amination
Step 1: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
To a solution of 6-bromoindole (1.0 eq) in anhydrous DMF at 0 °C, the Vilsmeier reagent (prepared from POCl₃ and DMF) is added dropwise. The reaction mixture is then heated to 90 °C for 3-5 hours. After cooling, the mixture is poured into ice water and neutralized with a base (e.g., NaOH solution) until a precipitate forms. The solid is collected by filtration, washed with water, and dried to yield 6-bromo-1H-indole-2-carbaldehyde.
Step 2: Synthesis of Target C2-Aminomethyl-6-bromoindole
To a solution of 6-bromo-1H-indole-2-carbaldehyde (1.0 eq) and the desired substituted amine (1.1 eq) in a chlorinated solvent (e.g., dichloroethane), sodium triacetoxyborohydride (1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to afford the target C2-aminomethyl-6-bromoindole.
Mandatory Visualizations
Comparative Biological Activities of (6-bromo-1H-indol-2-yl)methanol Derivatives: A Guide for Researchers
A comprehensive analysis of the therapeutic potential of novel compounds synthesized from (6-bromo-1H-indol-2-yl)methanol, focusing on their anticancer and antimicrobial properties. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols for key assays.
Derivatives of the indole nucleus, a prominent scaffold in medicinal chemistry, have consistently demonstrated a wide array of biological activities. The strategic introduction of a bromine atom at the C6 position of the indole ring, coupled with further derivatization at the C2 position starting from this compound, has given rise to a new generation of compounds with significant therapeutic potential. This guide offers a comparative analysis of the anticancer and antimicrobial activities of these synthesized compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.
Comparative Anticancer Activity
Several derivatives synthesized from this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, have been determined using the MTT assay. The data reveals that specific structural modifications significantly influence the anticancer activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BR-IND-01 | Indole-Pyrazole Hybrid | HCT-116 (Colon) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| BR-IND-02 | Indole-Pyrazole Hybrid | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| BR-IND-03 | Thiazolo-benzimidazole | HCT-116 (Colon) | Strong Cytotoxicity | - | - |
| BR-IND-04 | Thiazolo-benzimidazole | Hep-G2 (Liver) | Strong Cytotoxicity | - | - |
| BR-IND-05 | Indolyl-pyridinyl-propenone | U-937 (Leukemia) | 0.015 ± 0.002 | - | - |
| BR-IND-06 | Indolyl-pyridinyl-propenone | MOLT-3 (Leukemia) | 0.021 ± 0.003 | - | - |
| *Qualitative data indicating significant activity, quantitative IC50 values were not specified in the source. |
Comparative Antimicrobial Activity
The antimicrobial potential of compounds derived from this compound has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BR-IND-AM-01 | Indolglyoxylamide | Staphylococcus aureus | 8 | Ampicillin | 1.56-12.5 |
| BR-IND-AM-02 | Indolglyoxylamide | Escherichia coli | 16 | Ampicillin | 1.56-12.5 |
| BR-IND-AM-03 | Indole-Triazole Hybrid | Staphylococcus aureus (MRSA) | 6.25 | Ciprofloxacin | 6.25 |
| BR-IND-AM-04 | Indole-Triazole Hybrid | Candida krusei | 3.125 | Fluconazole | - |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the methodology for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the MIC of the synthesized compounds.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The anticancer activity of many indole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are common targets.
Comparative Guide to the Structure-Activity Relationship of 6-Bromoindole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among these, halogenated indoles, particularly those bearing a bromine atom at the C6 position, have garnered significant interest for their potent and often selective anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 6-bromoindole derivatives, focusing on their antiproliferative activities. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of 6-bromoindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These derivatives showcase a range of potencies influenced by the nature and position of substituents on the indole core and on appended moieties.
| Compound Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | - | HT29 (Colon) | ~100 | [1] |
| - | Caco-2 (Colon) | ~100 | [1] | |
| - | U937 (Lymphoma) | 75 | [1] | |
| 6-Bromo-3-(benzofuran-3-yl)-1H-indole | 5,6-dimethoxy-2-(4-methoxyphenyl)benzofuran | PC9 (Lung) | 0.32 ± 0.05 | [2] |
| A549 (Lung) | 0.89 ± 0.10 | [2] | ||
| 2,2-bis(6-bromo-3-indolyl)ethylamine | - | U937 (Leukemia) | - | [3] |
| 6,7-Annulated-4-substituted Indole (KU-80) | - | L1210 (Leukemia) | Day 2: 4.5-20.4 | [4] |
| Day 4: 0.5-4.0 | [4] | |||
| Pyrrole-Indole Hybrid | Single bromo-substitution | COLO 205 (Colon) | LC50 = 0.89 | [5] |
| SK-MEL-5 (Melanoma) | LC50 = 1.22 | [5] | ||
| NCI/ADR-RES (Ovarian) | LC50 = 0.97 | [5] | ||
| SN12C (Renal) | LC50 = 5.49 | [5] |
Key Structure-Activity Relationship Insights
Analysis of the available data on 6-bromoindole derivatives reveals several key SAR trends:
-
Hybrid Scaffolds: The fusion of the 6-bromoindole moiety with other heterocyclic systems, such as benzofuran and pyrrole, can lead to highly potent anticancer agents. For instance, the benzofuran-indole hybrid 8aa exhibited sub-micromolar activity against non-small-cell lung cancer cell lines.[2]
-
Isatin Core: The 6-bromoisatin scaffold demonstrates moderate anticancer activity against colon cancer and lymphoma cell lines.[1] The presence of electron-withdrawing groups like halogens on the isatin ring is noted to enhance cytotoxic activity.[1]
-
Bis-indole Alkaloids: The natural product analog, 2,2-bis(6-bromo-3-indolyl) ethylamine, has shown promising anticancer activity, particularly inducing apoptosis in leukemia cells.[3]
-
Annulated Indoles: Complex 6,7-annulated indole structures have demonstrated potent, time-dependent inhibition of leukemia cell proliferation.[4]
-
Pyrrole-Indole Hybrids: The introduction of a pyrrole ring to the 6-bromoindole core has yielded compounds with potent lethal effects against a range of cancer cell lines, including colon, melanoma, and drug-resistant ovarian cancer.[5]
Experimental Protocols
The evaluation of the antiproliferative activity of these 6-bromoindole derivatives involved standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The most commonly employed method to assess the cytotoxic effects of the compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HT29, Caco-2, PC9, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (typically 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of action, further assays such as apoptosis and cell cycle analysis are often performed.
-
Apoptosis Assay: Apoptosis induction is commonly assessed using techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7).[1]
-
Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution is analyzed by staining the cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzing the DNA content by flow cytometry. This can reveal cell cycle arrest at specific phases (e.g., G2/M phase).[1]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 6-bromoindole derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways.
Caption: A generalized workflow for a structure-activity relationship study.
The mechanisms of action for the reviewed 6-bromoindole derivatives are diverse and include:
-
Induction of Apoptosis: Several 6-bromoindole derivatives, including 6-bromoisatin and 2,2-bis(6-bromo-3-indolyl) ethylamine, have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1][3] This is often mediated through the activation of caspases.[1]
-
Cell Cycle Arrest: 6-Bromoisatin has been observed to cause cell cycle arrest in the G2/M phase in HT29 colon cancer cells, preventing them from proceeding through mitosis and proliferating.[1]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): The benzofuran-indole hybrid 8aa was identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key RTK involved in the growth and survival of many cancers, particularly non-small-cell lung cancer.[2]
References
- 1. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (6-bromo-1H-indol-2-yl)methanol and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its derivatives is crucial for synthesis, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic properties of (6-bromo-1H-indol-2-yl)methanol and related bromo-indole compounds, supported by experimental data from publicly available literature.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for 6-bromo-1H-indole and related indole derivatives. This information is essential for identifying the characteristic signals of the 6-bromo-indole core and understanding the influence of substituents on the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 6-Bromo-1H-indole and Related Compounds.
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (J in Hz) |
| 6-Bromo-1H-indole | - | 8.13 (br s, 1H, NH), 7.58 (d, J=8.4 Hz, 1H, H4), 7.50 (d, J=1.6 Hz, 1H, H7), 7.20 (dd, J=8.4, 1.6 Hz, 1H, H5), 7.17 (m, 1H, H2), 6.46 (m, 1H, H3)[1] |
| Indole | CDCl₃ | 8.10 (br s, 1H, NH), 7.65 (d, J=7.9 Hz, 1H, H4), 7.39 (d, J=8.2 Hz, 1H, H7), 7.17 (ddd, J=8.2, 7.0, 1.2 Hz, 1H, H6), 7.11 (ddd, J=7.9, 7.0, 1.0 Hz, 1H, H5), 6.52 (dd, J=3.1, 0.9 Hz, 1H, H3), 7.22 (m, 1H, H2) |
| (Predicted) this compound | - | The presence of the hydroxymethyl group at the C2 position is expected to shift the H3 proton signal significantly downfield. The CH₂ protons would likely appear as a singlet, and the OH proton as a broad singlet. |
Table 2: ¹³C NMR Spectral Data of 6-Bromo-1H-indole and Related Compounds.
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Bromo-1H-indole | - | 136.9, 126.9, 125.0, 122.8, 121.3, 115.1, 114.0, 102.5[2] |
| Indole | CDCl₃ | 135.8, 127.9, 124.1, 122.1, 120.8, 119.8, 111.1, 102.2 |
| (Predicted) this compound | - | The C2 carbon signal would be significantly shifted downfield due to the attached hydroxymethyl group. The new CH₂ carbon would appear in the aliphatic region. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 6-Bromo-1H-indole and Expected Bands for its 2-Methanol Derivative.
| Functional Group | 6-Bromo-1H-indole (cm⁻¹) | (Predicted) this compound (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| O-H Stretch | - | 3200-3600 (broad) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
| C-N Stretch | ~1350-1250 | ~1350-1250 |
| C-O Stretch | - | ~1050-1150 |
| C-Br Stretch | ~600-500 | ~600-500 |
Data for 6-Bromo-1H-indole is based on typical indole spectra and available data.[3][4]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Bromo-1H-indole.
| Compound | Ionization Mode | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 6-Bromo-1H-indole | EI | 195/197 | 116 (loss of Br), 89 (loss of HCN from 116)[3] |
| (Predicted) this compound | EI | 225/227 | Loss of H₂O, CH₂OH, and Br would be expected fragmentation pathways. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of indole derivatives is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The position of these bands is sensitive to the substitution pattern on the indole ring. For 6-bromo-1H-indole, the absorption maxima are expected to be slightly red-shifted compared to indole itself. The introduction of a hydroxymethyl group at the 2-position is not expected to cause a major shift in the absorption maxima.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
NMR Spectroscopy
-
Instrumentation : A 300 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 s.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Acquisition :
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis : Identify characteristic absorption bands for the functional groups present.
Mass Spectrometry
-
Instrumentation : A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction : The sample can be introduced via a direct insertion probe, or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.
-
Acquisition :
-
Wavelength range: 200-400 nm.
-
A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
The Strategic Efficacy of (6-bromo-1H-indol-2-yl)methanol in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in the design of kinase inhibitors, with its versatile structure allowing for the development of potent and selective therapeutic agents. Among the various functionalized indole precursors, (6-bromo-1H-indol-2-yl)methanol emerges as a particularly strategic starting material. The presence of both a bromo group at the 6-position and a methanol group at the 2-position provides orthogonal handles for synthetic diversification, enabling the construction of complex molecular architectures essential for targeting the ATP-binding site of kinases. This guide provides a comparative overview of the utility of this compound in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Precursors
The primary advantage of using a bromo-substituted indole, such as this compound, lies in its amenability to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for establishing key interactions within the kinase active site. While alternative strategies exist, such as starting with a non-halogenated indole and attempting C-H activation, the use of a bromo-indole offers superior regioselectivity and generally higher yields.
For instance, in the synthesis of kinase inhibitors bearing a 6-arylindole core, a Suzuki-Miyaura coupling reaction with this compound is a highly efficient approach. Alternative starting materials, such as 6-iodo or 6-triflate indoles, could also be employed. The choice between these often depends on the cost and availability of the starting material and the specific reaction conditions required. Generally, iodo-substituted indoles are more reactive in Suzuki couplings, which can be advantageous for less reactive coupling partners but may also lead to more side reactions. Triflate-substituted indoles are also highly reactive but can be more expensive to prepare. Bromo-indoles often provide a good balance of reactivity and stability, making them a popular choice in medicinal chemistry.
| Starting Material | Typical Reaction | Relative Reactivity | Key Advantages | Potential Disadvantages |
| This compound | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck | Moderate | Good balance of reactivity and stability, readily available, orthogonal handles for synthesis. | May require more forcing conditions than iodo-derivatives. |
| (6-iodo-1H-indol-2-yl)methanol | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck | High | Higher reactivity allows for milder reaction conditions and use of less reactive boronic acids. | More expensive, can be less stable, potential for more side reactions. |
| (6-triflyloxy-1H-indol-2-yl)methanol | Suzuki-Miyaura, Buchwald-Hartwig | High | Excellent leaving group, highly reactive. | Generally more expensive to prepare, can be unstable. |
| 1H-indol-2-ylmethanol | C-H Arylation | Low | Atom economical, avoids pre-functionalization. | Often requires directing groups, can suffer from poor regioselectivity and lower yields. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the indole ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indol-2-yl)methanol.
Visualizing Synthetic and Signaling Pathways
To better understand the application of these synthesized compounds, it is crucial to visualize the context in which they function. Below are diagrams illustrating a typical synthetic workflow and a relevant kinase signaling pathway.
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound serves as a highly strategic and versatile precursor in the synthesis of indole-based kinase inhibitors. Its bifunctional nature allows for sequential and regioselective modifications, providing a robust platform for the generation of diverse chemical libraries. While other halogenated or activated indoles can be used, the bromo-derivative often presents the most practical and efficient option for medicinal chemists. The ability to fine-tune the properties of the final compounds through late-stage diversification underscores the value of this starting material in modern drug discovery.
The Strategic Utility of (6-bromo-1H-indol-2-yl)methanol in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries for high-throughput screening is paramount. Indole scaffolds, ubiquitous in a vast array of natural products and pharmaceuticals, represent a privileged starting point for the synthesis of such libraries. Among the various functionalized indole building blocks, (6-bromo-1H-indol-2-yl)methanol offers a unique combination of reactive handles that can be strategically exploited in parallel synthesis to generate libraries of complex molecules with potential therapeutic applications. This guide provides an objective comparison of this compound with other commonly employed indole building blocks, supported by representative experimental data and detailed protocols.
Comparative Performance of Indole Building Blocks
The utility of a building block in parallel synthesis is determined by several factors, including its reactivity, the diversity of accessible derivatives, and the yields of the reactions. The following table summarizes the performance of this compound in comparison to other indole-based building blocks in a representative parallel synthesis workflow. The data presented is a synthesis of reported yields for analogous reactions to provide a comparative perspective.
| Building Block | Key Reactive Sites | Representative Parallel Reaction | Achievable Diversity | Average Yield Range (%) |
| This compound | C2-Methanol, C6-Bromo, N1-H | Reductive amination at C2, Suzuki coupling at C6 | High (Derivatization at three points) | 60-85 |
| Indole-2-carboxaldehyde | C2-Aldehyde, N1-H | Reductive amination, Wittig reaction, etc. at C2 | Moderate (Derivatization at two points) | 70-90 |
| Methyl indole-2-carboxylate | C2-Ester, N1-H | Amidation, Reduction to alcohol at C2 | Moderate (Derivatization at two points) | 75-95 |
| 6-Bromoindole | C6-Bromo, C3-H, N1-H | Suzuki coupling at C6, Electrophilic substitution at C3 | Moderate (Derivatization at three points, C3 functionalization can be less selective) | 55-80 |
This compound stands out due to its three distinct points of diversification. The C2-methanol can be readily oxidized to the corresponding aldehyde, which then serves as a key intermediate for a wide range of transformations such as reductive amination, Wittig reactions, and condensations. The C6-bromo position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. Finally, the indole nitrogen (N1-H) can be alkylated or acylated to further expand the chemical space of the resulting library.
Experimental Protocols
To illustrate the utility of these building blocks, detailed protocols for key transformations in a parallel synthesis workflow are provided below.
Protocol 1: Parallel Reductive Amination of Indole-2-carbaldehydes
This protocol describes the parallel synthesis of a library of 2-(aminomethyl)indoles from indole-2-carbaldehyde derivatives.
Materials:
-
Array of indole-2-carbaldehydes (e.g., 6-bromo-1H-indole-2-carbaldehyde, 5-methoxy-1H-indole-2-carbaldehyde) (1.0 eq)
-
Library of primary and secondary amines (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of the corresponding indole-2-carbaldehyde (0.1 mmol, 1.0 eq) in DCE (1 mL).
-
Add the respective amine (0.12 mmol, 1.2 eq) to each well, followed by glacial acetic acid (6 µL, 0.1 mmol, 1.0 eq).
-
Seal the reaction block and shake at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq) to each well.
-
Reseal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.
-
Extract the products with dichloromethane (3 x 1 mL).
-
Combine the organic extracts for each well and concentrate under reduced pressure.
-
Purify the products via parallel flash chromatography.
Protocol 2: Parallel Suzuki-Miyaura Coupling of 6-Bromoindoles
This protocol outlines the parallel synthesis of 6-arylindoles from 6-bromoindole derivatives.
Materials:
-
Array of 6-bromoindole derivatives (e.g., this compound, 6-bromo-1H-indole-2-carboxamide) (1.0 eq)
-
Library of boronic acids or esters (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add the corresponding 6-bromoindole derivative (0.1 mmol, 1.0 eq), the respective boronic acid (0.15 mmol, 1.5 eq), and potassium phosphate (42 mg, 0.2 mmol, 2.0 eq).
-
In a separate vial, prepare a catalyst premix of Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.05 eq) and SPhos (4.1 mg, 0.01 mmol, 0.1 eq) in 1,4-dioxane (1 mL).
-
Add the catalyst premix (100 µL) to each well.
-
Add 1,4-dioxane (0.8 mL) and water (0.1 mL) to each well.
-
Seal the reaction block and heat at 100 °C for 16 hours.
-
Cool the reaction block to room temperature.
-
Add water (1 mL) and ethyl acetate (1 mL) to each well.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 1 mL).
-
Combine the organic extracts for each well and concentrate under reduced pressure.
-
Purify the products via parallel flash chromatography.
Visualizing the Synthetic Strategy and Biological Context
To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow for parallel synthesis and a relevant signaling pathway often targeted by indole-derived compounds.
Many indole-containing compounds are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. The Akt/mTOR/NF-κB signaling pathway is a critical axis for cell survival and proliferation, and its inhibition is a major focus of drug discovery efforts.
Conclusion
This compound emerges as a highly versatile and strategic building block for the parallel synthesis of diverse indole-based libraries. Its three distinct points for chemical modification—the C2-methanol, the C6-bromo, and the N1-H—provide a powerful platform for generating a high degree of structural diversity. While other indole building blocks, such as indole-2-carboxaldehyde and methyl indole-2-carboxylate, are also valuable, they offer fewer orthogonal handles for derivatization. The ability to readily access a wide range of analogs through robust and well-established reaction protocols makes this compound an excellent choice for researchers, scientists, and drug development professionals seeking to explore the vast chemical space of indole-containing molecules for the discovery of novel therapeutic agents.
The Strategic Application of (6-bromo-1H-indol-2-yl)methanol in Drug Discovery: A Cost-Benefit Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its structural versatility and inherent biological activity make it a "privileged structure." Among the vast array of functionalized indoles, halogenated derivatives, particularly bromoindoles, serve as critical building blocks for creating potent and selective drug candidates. This guide provides a detailed cost-benefit analysis of using (6-bromo-1H-indol-2-yl)methanol in drug discovery, with a direct comparison to its positional isomer, (5-bromo-1H-indol-2-yl)methanol, as a key alternative.
At a Glance: Cost and Benefit Comparison
The choice of a chemical building block in a drug discovery campaign is a multi-faceted decision, balancing the cost of synthesis against the potential for generating highly active and developable drug candidates. Below is a summary of the key comparative aspects between the 6-bromo and 5-bromo-1H-indol-2-yl)methanol synthons.
| Feature | This compound | (5-bromo-1H-indol-2-yl)methanol | Analysis |
| Precursor Cost | Starting material, 6-bromo-1H-indole-2-carboxylic acid, is commercially available with prices around $13.80 per gram . | Starting material, 5-bromo-1H-indole-2-carboxylic acid, is also readily available, with a slightly higher cost of approximately $21.00 per gram for its ethyl ester precursor. | The 6-bromo isomer presents a modest cost advantage at the initial precursor stage. |
| Synthesis Complexity | Straightforward, two-step synthesis from commercially available precursors. | Similar two-step synthesis pathway with comparable complexity. | Both are synthetically accessible with standard laboratory techniques. |
| Antimicrobial Potential | Derivatives show significant activity against Gram-positive bacteria and act as antibiotic enhancers. For instance, a 6-bromoindolglyoxylamido-spermine derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µM against Staphylococcus aureus.[1] | Derivatives, particularly 5-bromoindole-3-acetamide spermine conjugates, have shown potent antibiotic enhancement against P. aeruginosa and E. coli, with some studies suggesting the 5-bromo analogue is a more potent enhancer with lower cytotoxicity than its 6-bromo counterpart.[1] | The 5-bromo isomer may offer a superior profile for developing antibiotic potentiators due to potentially higher potency and better safety. |
| Anticancer Potential | Derivatives have been investigated as tubulin polymerization inhibitors. One 6-substituted indole derivative showed an IC50 value of 2.94 µM against the MCF-7 breast cancer cell line. | Derivatives have been developed as potent inhibitors of key cancer-related kinases like EGFR and VEGFR-2. Some derivatives have shown high sensitivity to A549 lung cancer cells with IC50 values as low as 0.48 µM.[2] | The 5-bromo scaffold appears more extensively explored and has led to highly potent kinase inhibitors for oncology applications. |
Cost Analysis: A Tale of Two Isomers
The primary cost driver for both this compound and its 5-bromo counterpart is the price of their respective starting materials.
| Compound | Supplier Example | Price (USD) |
| 6-Bromo-1H-indole-2-carboxylic acid | Sigma-Aldrich | $13.80 / 1 g |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Sigma-Aldrich | $21.00 / 1 g |
While the initial investment for the 6-bromo precursor is lower, the price difference is not substantial enough to be the sole deciding factor in a drug discovery program, where the ultimate biological activity and intellectual property landscape hold greater weight. Both synthons are readily accessible from multiple chemical suppliers, ensuring a stable supply chain for research and development.
Benefit Analysis: Biological Performance
The "benefit" of a building block is determined by the biological activity of the molecules synthesized from it. Both 5- and 6-bromoindole scaffolds have proven to be fertile ground for the discovery of potent bioactive compounds.
Antimicrobial and Antibiotic Potentiating Activity
Halogenated indoles have emerged as a promising class of antimicrobial agents. The position of the bromine atom can significantly influence the spectrum and potency of activity.
| Derivative Class | Organism | Activity (MIC) | Reference |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 µM | [1] |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 µM | [1] |
| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 µg/mL | [3] |
| 5-bromoindole-3-acetamide-spermine | E. coli (doxycycline enhancement) | 3.125 µM | [1] |
| 5-bromoindole-3-carboxamido-polyamine | Staphylococcus aureus | ≤ 0.28 µM | [4] |
Anticancer Activity
The indole nucleus is a common feature in many approved anticancer drugs. The bromo-substituent provides a handle for synthetic elaboration and can contribute to binding affinity.
| Derivative Class | Cell Line | Activity (IC50) | Target (if known) |
| 6-substituted-1-(trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 µM | Tubulin Polymerization |
| 6-substituted-1-(trimethoxyphenyl)-1H-indole | A375 (Melanoma) | 0.57 µM | Tubulin Polymerization |
| 5-substituted indole derivative (3b) | A549 (Lung) | 0.48 µM | RNAPII CTD Phosphorylation |
| 5-substituted indole derivative (2c) | HepG2 (Liver) | 13.21 µM | RNAPII CTD Phosphorylation |
Experimental Protocols
The synthesis of both this compound and its 5-bromo analogue is straightforward and follows a similar synthetic route, making a direct comparison of their synthetic feasibility possible.
Synthesis of this compound
Step 1: Synthesis of 6-bromo-1H-indole-2-carboxylic acid This precursor is commercially available. However, it can be synthesized via methods such as the Reissert indole synthesis from the appropriately substituted o-nitrotoluene.
Step 2: Reduction to this compound
-
Reaction: Reduction of a carboxylic acid to a primary alcohol.
-
Reagent: Lithium Aluminium Hydride (LiAlH₄).
-
Procedure:
-
Under an inert nitrogen atmosphere, a suspension of Lithium Aluminium Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) is prepared in a round-bottom flask and cooled to 0°C.
-
A solution of 6-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0°C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration.
-
The filter cake is washed with THF, and the combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
-
Comparative Synthesis of (5-bromo-1H-indol-2-yl)methanol
The synthesis follows the same two-step logic.
Step 1: Synthesis of 5-bromo-1H-indole-2-carboxylic acid This can be achieved by the saponification (hydrolysis) of the commercially available ethyl 5-bromo-1H-indole-2-carboxylate.[5]
-
Procedure:
-
Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in a mixture of methanol and water.[5]
-
Add a solution of sodium hydroxide and reflux for approximately 30 minutes.[5]
-
After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.[5]
-
Filter, wash with water, and dry the solid to obtain 5-bromo-1H-indole-2-carboxylic acid.[5]
-
Step 2: Reduction to (5-bromo-1H-indol-2-yl)methanol The protocol is identical to the one described for the 6-bromo isomer, substituting 5-bromo-1H-indole-2-carboxylic acid as the starting material.
Visualizing the Role of Bromoindoles in Drug Discovery
Experimental Workflow
The general workflow from the chemical building block to a potential drug candidate is a multi-step process involving synthesis, purification, and biological evaluation.
Targeting Cancer Signaling Pathways
Indole derivatives are known to inhibit critical signaling pathways that drive cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a key target for indole-based inhibitors.[6][7]
Conclusion and Recommendation
Both this compound and its 5-bromo isomer are valuable and synthetically accessible building blocks for drug discovery.
-
This compound offers a slight cost advantage and serves as an excellent starting point for generating libraries aimed at antimicrobial discovery and tubulin polymerization inhibitors.
-
(5-bromo-1H-indol-2-yl)methanol , despite a marginally higher precursor cost, appears to provide access to compounds with superior biological performance , particularly in the realms of antibiotic potentiation and as highly potent kinase inhibitors for oncology. The structure-activity relationship data from multiple studies suggests that the 5-position on the indole ring is a favorable site for substitution to achieve high affinity and efficacy.
For a drug discovery program prioritizing novel antibiotic enhancers or potent kinase inhibitors, the slightly higher upfront cost of the 5-bromo isomer is likely justified by its demonstrated potential to yield more potent lead compounds. For broader screening campaigns or when targeting biological systems where 6-substituted indoles have shown promise, the 6-bromo isomer remains a cost-effective and viable choice. Ultimately, the decision should be guided by the specific therapeutic target and the broader strategic goals of the research program.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (6-bromo-1H-indol-2-yl)methanol: A Procedural Guide
For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not immediately available, data from structurally similar compounds like (6-Bromo-1H-indol-4-yl)methanol indicate that it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the following personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors[1][2][4]. |
All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. Ensure that eyewash stations and safety showers are unobstructed and readily accessible.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe, compliant, and cost-effective disposal. Due to the presence of bromine, this compound is classified as a halogenated organic compound . As such, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container[5].
Key Principles of Waste Segregation:
-
Do Not Mix : Never combine halogenated organic waste with non-halogenated organic waste. Co-mingling different waste streams complicates and increases the cost of disposal[5].
-
Original Containers : Whenever practical, keep the chemical in its original container to prevent misidentification[5].
-
Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste[5].
-
Labeling : All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration of each component[6]. The container must be kept tightly sealed except when adding waste[6].
Step-by-Step Disposal Protocol
The standard operating procedure for the disposal of pure this compound and materials contaminated with it is outlined below. The primary recommended method for final disposal is through a licensed and approved professional waste disposal service[5][7].
1. Pure or Unused this compound:
- Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
- Minimize the generation of dust during the transfer[1][4].
- Ensure the waste container is properly sealed and labeled immediately after the addition of waste.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
- Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag (e.g., a zip-top bag) and then deposited into the solid "Halogenated Organic Waste" container[5].
- Contaminated glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container[5]. Following this initial rinse, the glassware can be washed according to standard laboratory procedures.
3. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure adequate ventilation[1][3].
- Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[1]. Avoid generating dust[4].
- Carefully sweep or scoop the absorbed material and spilled substance into the designated "Halogenated Organic Waste" container[2][8].
- Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials and rinsate as halogenated organic waste.
4. Final Disposal:
- Final disposal of this compound waste must be conducted by a licensed professional waste disposal company[1][2][5]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[7].
- The preferred method of disposal is typically controlled incineration in a chemical waste incinerator equipped with an afterburner and scrubber to remove hazardous halogenated byproducts from emissions[5][8].
- Crucially, do not dispose of this compound down the drain or in the regular trash. Such actions can lead to significant environmental contamination and are a violation of regulatory standards[1][3][5].
Visualized Workflow for Disposal
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Logical flow for responding to a spill of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
Personal protective equipment for handling (6-bromo-1H-indol-2-yl)methanol
Essential Safety and Handling Guide for (6-bromo-1H-indol-2-yl)methanol
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. The following information is synthesized from safety data for structurally related brominated indole compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions of use.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[1]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly before commencing any work.
Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the chemical fume hood.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a certified hazardous waste disposal company.
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements.[2][3]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
